molecular formula C29H31NO8 B1670280 Desacetylravidomycin CAS No. 88580-27-2

Desacetylravidomycin

Cat. No.: B1670280
CAS No.: 88580-27-2
M. Wt: 521.6 g/mol
InChI Key: ZHXCTIMNNKVMJM-JSPLCZCHSA-N
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Description

Desacetylravidomycin M is a compound produced by Streptomyces sp. WK-6326, recognized for its specific biological activity as an inhibitor of interleukin-4 (IL-4) signal transduction . Research indicates it selectively inhibits IL-4-induced CD23 expression in U937 cells, demonstrating this activity without associated cytotoxic effects . This mechanism highlights its value as a specialized tool for immunological research, particularly in studying the IL-4 signaling pathway and its role in the immune response. Studies on related compounds in the ravidomycin family have shown potent photosensitizing activity and the ability to cause DNA damage upon irradiation with near-UV and visible light, suggesting potential as photodynamic therapy agents . The first total synthesis of deacetylravidomycin M has been accomplished, which led to a revision of the originally proposed structure, confirming that the dimethylamino function is the corresponding N-oxide . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXCTIMNNKVMJM-JSPLCZCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401008241
Record name 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88580-27-2
Record name Desacetylravidomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088580272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-3,6-dideoxy-3-(dimethylamino)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401008241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Characterization of Desacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Desacetylravidomycin (Deacetylravidomycin) is a potent antitumor antibiotic belonging to the gilvocarcin-type class of C-glycoside polyketides.[1] Originally isolated as a minor metabolite from Streptomyces ravidus, it exhibits superior stability and biological activity compared to its parent compound, ravidomycin.[1]

Its defining characteristic is light-dependent cytotoxicity (photosensitization), where irradiation with near-UV or visible blue light triggers DNA intercalation and subsequent strand scission via Topoisomerase II inhibition.

Physicochemical Profile
PropertyData
CAS Number 88580-27-2
Formula C₂₉H₃₁NO₈
Molecular Weight 521.56 g/mol
Class Aminoglycoside / Gilvocarcin-type
Aglycone Defucogilvocarcin V (Chrysomycin-type)
Sugar Moiety D-Ravidosamine (Amino sugar)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in H₂O
Appearance Yellow crystalline solid

Biosynthetic Origin & Strain Cultivation

The production of this compound is governed by a Type II Polyketide Synthase (PKS) pathway. The gene cluster in Streptomyces ravidus encodes the assembly of the benzonaphthopyranone backbone, followed by C-glycosylation.

Strain Selection & Maintenance
  • Primary Producer: Streptomyces ravidus (Strain S50905 or ATCC 31963).

  • Alternative Producer: Streptomyces sp.[1][2][3][4][5][6][7][8][9] WK-6326 (produces this compound M).[4]

  • Maintenance: Spores should be stored in 20% glycerol at -80°C. Revive on ISP-2 (Yeast Extract-Malt Extract) agar plates.

Fermentation Logic

Standard fermentation yields primarily ravidomycin. To enhance the yield of the desacetyl analogue or specific derivatives, pathway modulation is required.

  • Inoculum: Transfer vegetative mycelium (48h seed culture) to production media at 5% (v/v).

  • Production Media: Glucose-Soybean Meal base.

  • Critical Additive: Sodium anthraquinone-beta-sulfonate .[1][3]

    • Mechanism:[10] This additive acts as a radical scavenger or electron acceptor that shifts the metabolic flux, favoring the accumulation of this compound and its N-oxide derivatives over the acetylated parent.

  • Conditions: Aerobic submerged fermentation, 27°C, 200 rpm, 96–120 hours.

Biosynthetic Pathway Diagram

The following diagram illustrates the Type II PKS assembly line and the critical glycosylation step mediated by RavGT .

Biosynthesis cluster_legend Pathway Key Start Acetyl-CoA + Malonyl-CoA PKS Type II PKS (Minimal PKS) Start->PKS Cyclization Cyclases/ Aromatases PKS->Cyclization Aglycone Pre-Gilvocarcin Aglycone Cyclization->Aglycone RavGT RavGT (C-Glycosyltransferase) Aglycone->RavGT Inter Ravidomycin RavGT->Inter C-Glycosylation Sugar TDP-D-Ravidosamine Sugar->RavGT Donor Enzyme Esterase/ Spontaneous Inter->Enzyme Final This compound Enzyme->Final Deacetylation key1 Enzymatic Step key2 Metabolite

Caption: Biosynthetic flow from polyketide assembly to the final active metabolite. RavGT is the pivotal enzyme installing the amino sugar.

Isolation & Purification Protocol

This protocol addresses the amphiphilic nature of the molecule and the basicity of the amino sugar (D-ravidosamine).

Extraction Strategy

This compound is largely retained in the mycelium but can be found in the broth depending on pH. A dual-extraction approach is recommended.

  • Separation: Centrifuge fermentation broth (4000 rpm, 20 min) to separate Mycelium (pellet) from Supernatant (broth).

  • Mycelial Extraction (Primary Source):

    • Extract pellet with Acetone (1:5 w/v) for 4 hours with agitation.

    • Filter and evaporate acetone in vacuo to an aqueous residue.

  • Broth Extraction:

    • Adjust supernatant pH to 8.0 (enhances extraction of the basic amine form).

    • Extract twice with equal volumes of Ethyl Acetate (EtOAc) .

  • Convergence: Combine the aqueous residue from the mycelium (extracted into EtOAc) with the broth extract. Wash combined organic phase with brine, dry over Na₂SO₄, and concentrate to a crude oily residue.

Purification Workflow

Step 1: Silica Gel Flash Chromatography

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Gradient of Chloroform:Methanol (CHCl₃:MeOH).

    • Start: 100:0 (Elutes non-polar lipids).

    • Target Elution: 95:5 to 90:10 . This compound elutes after the parent ravidomycin due to increased polarity (loss of acetyl group).

  • Monitoring: TLC (CHCl₃:MeOH 9:1). Detection: UV (254/366 nm) and Ehrlich’s reagent (detects amino sugar).

Step 2: Size Exclusion (Optional but Recommended)

  • Column: Sephadex LH-20.

  • Solvent: Methanol.[1]

  • Purpose: Removes high molecular weight pigments and polymeric impurities common in Streptomyces extracts.

Step 3: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

  • Mobile Phase: Acetonitrile (ACN) : Ammonium Acetate Buffer (10 mM, pH 7.5).

    • Isocratic: 60:40 or Gradient 50% → 80% ACN over 30 min.

  • Detection: Diode Array Detector (DAD) at 280 nm and 390 nm (characteristic chromophore absorption).

  • Yield: Collect the peak corresponding to the retention time of the standard (approx. 12-15 min depending on flow). Lyophilize immediately in the dark.

Isolation Logic Diagram

Isolation Broth Fermentation Broth (pH 7.0) Sep Centrifugation Broth->Sep Mycelium Mycelium Pellet Sep->Mycelium Super Supernatant Sep->Super Ext1 Extraction: Acetone Mycelium->Ext1 Ext2 Extraction: EtOAc (pH 8.0) Super->Ext2 Crude Combined Crude Extract Ext1->Crude Ext2->Crude Silica Silica Gel Chromatography (CHCl3:MeOH Gradient) Crude->Silica Frac1 Fraction A: Ravidomycin Silica->Frac1 Frac2 Fraction B: This compound Silica->Frac2 HPLC Prep-HPLC (C18) ACN:Buffer Frac2->HPLC Pure Pure this compound (>98%) HPLC->Pure

Caption: Step-by-step fractionation logic ensuring separation from the acetylated parent compound.

Structural Characterization

Validation of the isolated compound requires confirmation of the loss of the acetyl group at the amino-sugar or aglycone periphery compared to ravidomycin.

Mass Spectrometry
  • Technique: ESI-MS or HR-FAB-MS.

  • Diagnostic Signal:

    • [M+H]⁺: m/z ~522.21[11]

    • Comparison: Ravidomycin shows [M+H]⁺ ~564 (difference of 42 Da corresponding to -COCH₃).

NMR Spectroscopy (Key Signals in CDCl₃)
PositionδH (ppm)MultiplicityInterpretation
Aglycone Aromatics 7.0 - 8.5MultipletsBenzonaphthopyranone core
Vinyl Group 5.3 - 6.8ddC-8 Vinyl substituent (Characteristic of ravidomycin class)
N(CH₃)₂ ~2.5SingletDimethylamino group on sugar
Absence of Acetyl ----Crucial: Lack of singlet at ~2.1 ppm (present in Ravidomycin)

Mechanism of Action: Light-Dependent Cytotoxicity

This compound acts as a photosensitizing DNA intercalator .

  • Intercalation: The planar aromatic aglycone inserts between DNA base pairs. The amino sugar resides in the minor groove, stabilizing the complex.

  • Photoactivation: Upon exposure to light (Blue/Near-UV), the drug absorbs energy.

  • Radical Formation: The excited state transfers energy to oxygen or generates radicals directly.

  • Strand Scission: This results in single-strand breaks and inhibition of Topoisomerase II, leading to apoptosis.

Research Note: All isolation and handling steps must be performed under yellow light or low-light conditions to prevent premature degradation or activation of the compound.

References

  • Greenstein, M., Monji, T., Yeung, R., & White, R. J. (1986). Light-dependent activity of the antitumor antibiotics ravidomycin and this compound. Antimicrobial Agents and Chemotherapy, 29(5), 861–866. Link

  • Narita, T., Matsumoto, M., Mogi, K., et al. (1989). Deacetylravidomycin N-oxide, a new antibiotic.[2][3] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic.[3] The Journal of Antibiotics, 42(3), 347–356.[2] Link

  • Kharel, M. K., et al. (2010). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. ChemBioChem, 11(4), 523–532. Link

  • Arai, M., et al. (2001). Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp.[4] WK-6326.[2][4] I. Taxonomy, fermentation, isolation and biological activities.[3] The Journal of Antibiotics, 54(7), 554–561. Link

Sources

Technical Guide: Mechanism of Action of Desacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desacetylravidomycin is a potent antitumor antibiotic belonging to the gilvocarcin class of angucyclines. Unlike conventional chemotherapeutics that rely solely on metabolic activation or passive intercalation, this compound functions as a photo-activated DNA alkylating agent . Its primary mechanism involves the light-induced formation of covalent adducts with DNA thymine residues via a [2+2] cycloaddition reaction.[1][2][3] This guide details the molecular causality of its action, the critical role of the deacetylated amino sugar in DNA binding affinity, and the experimental protocols required to validate these interactions.

Molecular Structure & Pharmacophore

To understand the mechanism, one must first isolate the functional moieties of the molecule:

  • The Aglycone (Defucogilvocarcin-like core): Contains a planar aromatic system facilitating DNA intercalation and a crucial vinyl group at the C-8 position. This vinyl group is the "warhead" for photo-activation.

  • The Sugar Moiety (D-Ravidosamine): In this compound, this amino sugar bears a free amine (or protonated ammonium at physiological pH).

    • Contrast with Ravidomycin: Ravidomycin typically carries an N-acetyl or O-acetyl group. The removal of this acetyl group in this compound exposes the basic amine, significantly enhancing electrostatic attraction to the negatively charged DNA phosphate backbone. This results in tighter "dark binding" (pre-irradiation affinity) compared to its acetylated parent.

Mechanism of Action (MOA)

The MOA of this compound is a sequential, multi-stage process. It is not a simple inhibitor; it is a molecular trap triggered by photon energy.

Stage 1: Intercalation (Dark Reaction)

Before light exposure, this compound acts as a DNA intercalator. The planar polycyclic aromatic core inserts between base pairs.

  • Sequence Specificity: The drug exhibits a preference for AT-rich regions. This is mechanistically consistent with its reaction target (Thymine).

  • Electrostatic Anchoring: The deacetylated amino sugar provides a cationic anchor, stabilizing the complex within the minor groove. This step is reversible.

Stage 2: Photoactivation & Covalent Adduct Formation

Upon irradiation with near-UV or blue light (~360–450 nm), the intercalated drug undergoes a specific photochemical reaction.

  • Excitation: The photon energy excites the vinyl group on the aglycone.

  • [2+2] Cycloaddition: The excited vinyl group reacts with the C5-C6 double bond of a proximal thymine base in the DNA.

  • Result: A cyclobutane ring is formed, covalently crosslinking the drug to the DNA helix. This reaction is irreversible and creates a bulky lesion that blocks DNA replication forks and transcription complexes.

Stage 3: Topoisomerase II Inhibition

While the primary lesion is the DNA adduct, the bulky complex also acts as a "poison" for Topoisomerase II.

  • Mechanism: The drug-DNA adduct stabilizes the Topo II-DNA cleavable complex, preventing the religation of DNA strands. This leads to double-strand breaks (DSBs) and triggers apoptotic signaling pathways.

Diagram: Molecular Pathway

The following diagram illustrates the sequential activation of this compound.

MOA_Pathway Drug This compound (Free Amine) Intercalation Intercalation Complex (Reversible Dark Binding) Drug->Intercalation Electrostatic Attraction DNA Genomic DNA (AT-Rich Regions) DNA->Intercalation Excitation Vinyl Group Excitation Intercalation->Excitation Requires Light Blue/Near-UV Light (360-450 nm) Light->Excitation Triggers Reaction [2+2] Cycloaddition with Thymine C5-C6 Excitation->Reaction Adduct Covalent Drug-DNA Adduct (Cyclobutane Ring) Reaction->Adduct TopoII Topoisomerase II Trapping Adduct->TopoII Steric Blockade Apoptosis Replication Arrest & Apoptosis Adduct->Apoptosis Fork Collapse TopoII->Apoptosis DSB Accumulation

Caption: Sequential activation pathway of this compound from intercalation to light-induced covalent crosslinking.

Structure-Activity Relationship (SAR) Data

The following table summarizes the comparative potency and binding characteristics, highlighting the "Desacetyl" advantage.

ParameterRavidomycin (Parent)This compoundMechanistic Implication
C-2 Sugar Substituent N-AcetylravidosamineRavidosamine (Free Amine) Free amine increases solubility and DNA affinity.
DNA Binding (Dark) Moderate (

M)
High (

M)
Enhanced electrostatic interaction with phosphate backbone.
Photo-activity YesYes Both share the vinyl "warhead".
Cytotoxicity (Light) HighVery High Tighter binding leads to more efficient photo-adduct formation.
Cytotoxicity (Dark) LowLow-Moderate Demonstrates the safety margin provided by light activation.

Experimental Protocols for Validation

To scientifically validate the MOA described above, the following self-validating protocols should be employed.

Protocol A: Lambda Prophage Induction Assay

Purpose: To detect DNA damage (SOS response) specifically triggered by the drug under light conditions.

  • Strain Preparation: Use E. coli BR513 (lysogenic for

    
    ).
    
  • Drug Treatment: Incubate bacteria with this compound (0.1 - 10

    
    g/mL) in the dark for 30 mins.
    
  • Irradiation: Expose half the samples to visible/near-UV light (e.g., 60W blue bulb) for 20 mins. Keep controls in the dark.

  • Induction Phase: Dilute into fresh broth and incubate at 37°C for 2-3 hours to allow phage development.

  • Quantification: Measure

    
    -galactosidase activity (if using a lacZ fusion reporter) or plaque-forming units (PFU).
    
  • Validation Criteria: Significant induction must be observed only in the Light+Drug group. Dark+Drug should resemble the negative control.

Protocol B: DNA Photo-Cleavage/Adduct Assay

Purpose: To physically confirm the formation of covalent adducts and subsequent DNA nicking.

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322).

  • Reaction Mix: 500 ng plasmid DNA + this compound (graded concentrations 1-100

    
    M) in TE buffer (pH 7.4).
    
  • Irradiation: Irradiate samples with 365 nm UV light (

    
    ).
    
  • Analysis: Run samples on a 1% agarose gel with ethidium bromide.

  • Interpretation:

    • Form I (Supercoiled): Decreases with adduct formation.

    • Form II (Nicked): Increases if the adduct leads to strand scission (often seen with high intensity irradiation or alkaline workup).

    • Mobility Shift: Covalently bound drug may retard migration or prevent ethidium bromide intercalation (causing apparent loss of fluorescence).

Therapeutic Implications

The mechanism of this compound offers a distinct therapeutic window:

  • Selectivity via Light: Toxicity is spatially limited to irradiated tissues, reducing systemic side effects common in anthracyclines.

  • Overcoming Resistance: The covalent nature of the [2+2] adduct is difficult for standard nucleotide excision repair (NER) pathways to clear compared to simple non-covalent intercalators.

  • Potency: The deacetylated form is preferred for development due to its superior DNA binding kinetics, allowing for lower effective dosages.

References

  • Greenstein, M., et al. (1986).[4] "Light-dependent activity of the antitumor antibiotics ravidomycin and this compound."[4][5][6] Antimicrobial Agents and Chemotherapy.[4][7]

  • Méndez, C., & Salas, J. A. (2001). "The role of glycosylation in the biosynthesis of antitumor antibiotics." Trends in Biotechnology. (Context on amino sugars in angucyclines).
  • Kharel, M. K., et al. (2010). "Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters." ChemBioChem.

  • Balitz, D. M., et al. (1981).[6] "Antitumor agents from Streptomyces anandii: gilvocarcins V, M and E." The Journal of Antibiotics.[6] (Structural basis of the vinyl group mechanism).

  • Toku-E Technical Data. "Deacetylravidomycin - Mechanism of Action."

Sources

Desacetylravidomycin: Mechanisms of Photo-Activated DNA Damage and Repair

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development

Executive Summary

Desacetylravidomycin (DAR), a metabolite of the angucycline antibiotic Ravidomycin produced by Streptomyces ravidus, represents a distinct class of photo-activated DNA alkylating agents .[1] Unlike conventional chemotherapeutics that are constitutively active, DAR exhibits a "dormant-active" switch controlled by specific wavelengths of light (Near-UV/Blue). This guide dissects the molecular mechanisms of DAR-induced DNA lesions, the specific cellular repair pathways triggered (NER and HR), and validated protocols for assessing its genotoxic efficacy.

Part 1: Molecular Mechanism of Action

The therapeutic potential of this compound lies in its dual-action mechanism: intercalation followed by covalent photo-binding .

1.1 Structural Basis of Activity

DAR belongs to the amino-glycosidic angucycline class. Its core structure features a benzo[d]naphtho[1,2-b]pyran-6-one aglycone linked to an amino sugar (ravidosamine).

  • The "Warhead": The vinyl group on the aglycone is the site of photo-activation.

  • The "Anchor": The amino sugar facilitates initial DNA groove binding and solubility.

  • The Trigger: Upon irradiation with near-UV or blue light (approx. 360–450 nm), the vinyl group undergoes a [2+2] cycloaddition with the C5-C6 double bond of thymine residues in DNA.

1.2 The DNA Lesion: Covalent Adducts & Topoisomerase Trapping

DAR does not merely break DNA; it creates a bulky, helix-distorting lesion that stalls replication machinery.

  • C-Glycoside Intercalation: DAR intercalates between base pairs, positioning the vinyl group adjacent to thymine bases.

  • Photo-Cycloaddition: Photon absorption excites the vinyl moiety, driving the formation of a cyclobutane ring between the drug and thymine. This is a covalent monoadduct .

  • Topoisomerase II Inhibition: The bulky adduct stabilizes the Topoisomerase II-DNA cleavable complex, preventing re-ligation of the DNA strands. This converts a temporary enzymatic nick into a permanent Double-Strand Break (DSB) .

1.3 Pathway Visualization

The following diagram illustrates the cascade from drug exposure to DNA lesion formation.

DAR_Mechanism DAR This compound (DAR) Complex Intercalated Complex DAR->Complex Groove Binding DNA Genomic DNA (Thymine Rich) DNA->Complex Adduct Covalent Thymine-DAR Adduct ([2+2] Cycloaddition) Complex->Adduct Requires Photon Light Photoactivation (360-450nm) Light->Adduct Topo Topoisomerase II Adduct->Topo Traps Enzyme Lesion1 Helix Distortion (Bulky Lesion) Adduct->Lesion1 Primary Damage Lesion2 Stabilized Cleavable Complex (DSB) Topo->Lesion2 Prevents Ligation

Figure 1: Molecular pathway of this compound-induced DNA damage. The drug acts as a photosensitizer that converts light energy into chemical potential for covalent DNA modification.[2]

Part 2: Cellular Repair Pathways

Cells respond to DAR-induced damage via two primary mechanisms, depending on whether the lesion is a bulky adduct or a frank strand break.

2.1 Nucleotide Excision Repair (NER)

The bulky DAR-thymine adduct distorts the DNA helix, mimicking UV-induced pyrimidine dimers. This triggers the Global Genome NER (GG-NER) pathway.

  • Recognition: The XPC-RAD23B complex detects the helix distortion.

  • Verification: TFIIH (containing XPB/XPD helicases) opens the DNA around the lesion.

  • Excision: XPF and XPG endonucleases cleave the damaged strand 5' and 3' to the adduct.

  • Significance: High NER activity can render tumors resistant to DAR.

2.2 Homologous Recombination (HR)

When DAR traps Topoisomerase II, it causes double-strand breaks (DSBs).

  • Sensor: The MRN complex (Mre11-Rad50-Nbs1) detects the break.

  • Signaling: ATM kinase is activated, phosphorylating H2AX (

    
    -H2AX).
    
  • Repair: In S/G2 phase, BRCA1/2 and RAD51 facilitate error-free repair using the sister chromatid.

  • Synthetic Lethality: Tumors deficient in HR (e.g., BRCA-mutant) are predicted to be hypersensitive to DAR.

2.3 Repair Pathway Logic Diagram

Repair_Pathways Lesion_Adduct DAR-Thymine Adduct XPC XPC-RAD23B (Recognition) Lesion_Adduct->XPC Lesion_DSB Topo II-Mediated DSB MRN MRN Complex (Sensing) Lesion_DSB->MRN TFIIH TFIIH/XPA (Unwinding) XPC->TFIIH Excision XPF/XPG (Dual Incision) TFIIH->Excision GapFill Pol Delta/Epsilon (Synthesis) Excision->GapFill ATM ATM Kinase (Signaling) MRN->ATM BRCA BRCA1/2 & RAD51 (Recombination) ATM->BRCA BRCA->GapFill

Figure 2: Divergent repair mechanisms for this compound lesions. Bulky adducts are processed by NER, while Topo II-mediated breaks engage the DSB repair machinery.

Part 3: Experimental Protocols

To study DAR activity, protocols must account for its light sensitivity. All "Dark" controls must be handled in amber tubes or under red safety light.

3.1 Comparative Potency Data

This compound is generally more potent and stable than its parent compound, Ravidomycin.[1]

FeatureRavidomycin (Parent)This compound (Metabolite)
Source Streptomyces ravidusStreptomyces ravidus / Chemical Deacetylation
Stability Moderate (Hydrolysis prone)High (Stable in solution)
Cytotoxicity (Dark) LowLow
Cytotoxicity (Light) HighVery High (10-100x increase)
Solubility PoorImproved (Soluble in DMSO/DMF)
Primary Target DNA (Thymine)DNA (Thymine) + Topo II
3.2 Protocol: Photo-Activated Clonogenic Survival Assay

Objective: Determine the cytotoxicity of DAR with and without light activation.

Materials:

  • Human tumor cell line (e.g., MCF-7 or HeLa).

  • This compound stock (10 mM in DMSO).

  • Blue Light Source (LED array, ~420 nm, calibrated to 5 J/cm²).

Step-by-Step Methodology:

  • Seeding: Plate 500 cells/well in 6-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with increasing concentrations of DAR (0.1 nM – 1000 nM).

    • Set A (Dark Control): Wrap plates in aluminum foil immediately.

    • Set B (Light Activated): Incubate for 1 hour to allow uptake.

  • Irradiation: Expose Set B to blue light (420 nm) for 15 minutes. Maintain temperature at 37°C to prevent heat shock.

  • Wash: Remove drug-containing media, wash with PBS, and replace with fresh complete media.

  • Incubation: Incubate both sets for 10–14 days until colonies form (>50 cells).

  • Staining: Fix with methanol/acetic acid (3:1) and stain with Crystal Violet.

  • Analysis: Count colonies. Plot Survival Fraction vs. Concentration.

    • Validation Check: The IC50 in light should be significantly lower (>10-fold) than in dark conditions.

3.3 Protocol: DNA Unwinding/Topoisomerase II Assay

Objective: Verify Topo II poisoning and DNA intercalation.

Methodology:

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322).

  • Reaction Mix: Mix plasmid (200 ng), Human Topoisomerase II

    
     (2 units), and DAR (1-10 µM) in reaction buffer.
    
  • Irradiation: Irradiate the tube (open cap) with UV-A/Blue light for 10 mins.

  • Termination: Add SDS (1%) and Proteinase K to digest the Topoisomerase enzyme (trapped on DNA).

  • Electrophoresis: Run samples on a 1% agarose gel containing Ethidium Bromide.

  • Result Interpretation:

    • Linear DNA Band: Indicates Topo II-mediated double-strand breaks (cleavable complex stabilization).

    • Relaxed DNA Band: Indicates nicking or intercalation.

References
  • Greenstein, M., et al. (1986).[1] "Light-dependent activity of the antitumor antibiotics ravidomycin and this compound."[1][3][4][5][6] Antimicrobial Agents and Chemotherapy.[1][7] Link

  • Narita, T., et al. (1989).[1][8] "Deacetylravidomycin N-oxide, a new antibiotic.[1][8][9] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic."[1] The Journal of Antibiotics. Link

  • Khodade, V.S., et al. (2012). "Photo-induced DNA cleavage by angucycline antibiotics: A mechanistic insight." Bioorganic & Medicinal Chemistry Letters. Link

  • Peak, M.J., et al. (1988). "Photosensitized DNA breaks and DNA-to-protein crosslinks induced in human cells by antitumor agent gilvocarcin V." Chemico-Biological Interactions. Link

  • Cayman Chemical. "Deacetylravidomycin Product Information & Safety Data." Cayman Chemical Database. Link

Sources

Photodynamic Alkylation & Topoisomerase Inhibition: A Technical Deep Dive into Desacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the photosensitizing properties, mechanism of action, and experimental validation of Desacetylravidomycin.

Executive Technical Summary

This compound (Deacetylravidomycin) is a potent antitumor antibiotic belonging to the ravidomycin/gilvocarcin/chrysomycin class of angucyclines.[1] Unlike conventional alkylating agents that rely on spontaneous chemical reactivity, this compound exhibits a dual mechanism of action: Topoisomerase II inhibition and light-dependent DNA alkylation .

For researchers and drug developers, the critical attribute of this molecule is its photoactivation switch . While it retains baseline cytotoxicity in the dark, exposure to near-UV or blue visible light triggers a specific [2+2] cycloaddition between the drug's vinyl group and thymine residues in DNA.[1] This guide analyzes the physicochemical basis of this interaction and provides validated protocols for its assessment.

Mechanistic Architecture

The Chromophore & Activation Spectrum

This compound possesses a benzo[d]naphtho[1,2-b]pyran-6-one aglycone.[1] This planar aromatic system acts as the photon acceptor.

  • Dark State: The molecule functions primarily as an intercalator and Topoisomerase II poison, stabilizing the cleavable complex and preventing DNA religation.[2]

  • Excited State: Upon irradiation with Near-UV (300–400 nm) or Blue Light (400–480 nm) , the vinyl group attached to the aglycone becomes electronically excited.

The [2+2] Cycloaddition (Covalent Modification)

Unlike photosensitizers that rely solely on Type I/II ROS generation, this compound executes a direct covalent attachment to DNA.

  • Intercalation: The aglycone intercalates between base pairs, positioning the vinyl group in proximity to thymine residues in the major groove.

  • Photo-Cycloaddition: Photon absorption drives a [2+2] cycloaddition between the vinyl alkene of the drug and the C5-C6 double bond of thymine.

  • Consequence: This forms a bulky cyclobutane adduct that covalently crosslinks the drug to the DNA helix, permanently blocking replication forks and transcription machinery.

Mechanism of Action Diagram

G Drug This compound (Ground State) Intercalation DNA Intercalation (Major Groove Positioning) Drug->Intercalation Binding TopoII Topoisomerase II Inhibition Drug->TopoII Dark Activity ExcitedDrug Excited Vinyl Moiety (Singlet/Triplet State) Intercalation->ExcitedDrug + Photon Absorption Light Excitation Source (Near-UV / Blue Light) Light->ExcitedDrug Cycloaddition [2+2] Cycloaddition ExcitedDrug->Cycloaddition Reactive Intermediate Thymine Thymine Residue (C5-C6 Double Bond) Thymine->Cycloaddition Target Substrate Adduct Covalent Drug-DNA Adduct (Bulky Lesion) Cycloaddition->Adduct Covalent Bond CellDeath Replication Block & Apoptosis Adduct->CellDeath Irreversible Damage TopoII->CellDeath Strand Break Accumulation

Figure 1: Dual-pathway mechanism showing the light-dependent covalent modification of Thymine alongside intrinsic Topoisomerase II inhibition.

Validated Experimental Protocols

To rigorously assess the photosensitizing properties of this compound, researchers must employ assays that distinguish between general toxicity and light-specific DNA damage.

Protocol A: Lambda Prophage Induction Assay

Rationale: This assay detects the "SOS response" in bacteria. If this compound damages DNA (via cleavage or adducts), the bacterial SOS system activates, cleaving the lambda repressor and inducing the prophage (measured via


-galactosidase activity).

Materials:

  • E. coli strain BR513 (lysogenic for

    
    ).
    
  • Light source: 300–400 nm (UV) or Blue LED array.

  • ONPG substrate (for

    
    -gal detection).
    

Workflow:

  • Culture Prep: Grow E. coli BR513 to early log phase (

    
    ).
    
  • Dosing: Aliquot culture into microtiter plates. Add this compound (0.01 – 10

    
    g/mL). Include untreated controls.
    
  • Irradiation:

    • Set A (Dark Control): Wrap plate in foil.

    • Set B (Light Exposed): Irradiate for 30–60 minutes (approx. 2-5 J/cm

      
      ).
      
  • Incubation: Incubate both sets at 37°C for 2–3 hours to allow protein expression.

  • Lysis & Detection: Lyse cells, add ONPG, and measure absorbance at 420 nm.

  • Analysis: Calculate the Induction Ratio (

    
     Treated / 
    
    
    
    Control). A ratio > 3.0 indicates significant genotoxicity.
Protocol B: Plasmid Relaxation (Nicking) Assay

Rationale: Visualizes the physical conversion of supercoiled DNA (Form I) to nicked open-circular DNA (Form II) or linear DNA (Form III) upon drug irradiation.

Step-by-Step Methodology:

  • Reaction Mix: Prepare 20

    
    L reactions containing:
    
    • 200 ng Supercoiled pBR322 plasmid DNA.

    • 10 mM Tris-HCl (pH 7.5), 1 mM EDTA.

    • This compound (graded concentrations: 0.1, 1.0, 10, 50

      
      M).
      
  • Irradiation:

    • Expose samples to 365 nm UV light or Blue light (450 nm) for 30 minutes on ice (to prevent thermal degradation).

    • Keep a duplicate set in total darkness.

  • Electrophoresis:

    • Load samples onto a 1% agarose gel (without Ethidium Bromide initially to prevent intercalation interference).

    • Run at 80V for 90 minutes.

  • Staining: Post-stain with Ethidium Bromide or SYBR Gold.

  • Quantification: Densitometry analysis.

    • Result: Light-exposed lanes will show a shift from Supercoiled (fast migrating) to Open Circular (slow migrating). Dark lanes should remain largely Supercoiled.

Data Presentation & Analysis

When characterizing this compound, data should be structured to highlight the Photo-Enhancement Factor (PEF) .

Table 1: Comparative Cytotoxicity Profile (Example Data Structure)
Cell Line / AssayConditionIC50 (

g/mL)
Photo-Enhancement Factor (Dark/Light)Interpretation
P388 Leukemia Dark0.45-Moderate baseline toxicity (Topo II effect).
Light (Blue) 0.002 225x Massive potentiation via DNA adducts.
Meth A Fibrosarcoma Dark1.20-
Light (Blue) 0.015 80x High sensitivity to photo-alkylation.
Lambda Induction Dark>10.0-No SOS response (DNA intact).
Light (UV) 0.05 >200x Strong genotoxic trigger.
Biological Workflow Diagram

Workflow Sample This compound Sample Prep Split Split Conditions Sample->Split DarkArm Dark Incubation (Foil Wrapped) Split->DarkArm LightArm Irradiation (300-450nm, 30 min) Split->LightArm Assay1 Lambda Prophage Induction DarkArm->Assay1 Assay2 Plasmid Nicking (Gel Electrophoresis) DarkArm->Assay2 LightArm->Assay1 LightArm->Assay2 ResultDark Baseline Activity (Topo II Only) Assay1->ResultDark Low Induction ResultLight Enhanced Activity (Topo II + Adducts) Assay1->ResultLight High Induction Assay2->ResultDark Supercoiled DNA Assay2->ResultLight Nicked/Linear DNA

Figure 2: Experimental workflow for differentiating light-dependent genotoxicity.

Critical Insights for Drug Development

  • Wavelength Specificity: The activation window is strictly Near-UV to Blue . Red light (>590 nm) is ineffective.[3][4] This is crucial for clinical photodynamic therapy (PDT) planning, as blue light has lower tissue penetration than red/IR. This compound is best suited for superficial tumors or intra-operative application where light can be directly delivered.

  • Stability: this compound is generally more stable and active than the parent Ravidomycin, making it the preferred candidate for SAR (Structure-Activity Relationship) studies.

  • Safety: The "Dark" toxicity is non-negligible due to Topoisomerase II inhibition. Unlike inert photosensitizers (e.g., porphyrins) that are harmless without light, this molecule acts as a classic chemotherapy agent until activated, at which point it becomes a hyper-potent DNA crosslinker.

References

  • Greenstein, M. et al. (1986).[3] Light-dependent activity of the antitumor antibiotics ravidomycin and this compound.[3][4][5] Antimicrobial Agents and Chemotherapy.[3][6][7][8][9]

  • Kharel, M.K. et al. (2020). Ravidomycin Analogs from Streptomyces sp.[1][3] Exhibit Altered Antimicrobial and Cytotoxic Selectivity.[1] The Journal of Antibiotics.[3]

  • Narita, T. et al. (1989).[3][10] Deacetylravidomycin N-oxide, a new antibiotic.[3][10] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic.[3] The Journal of Antibiotics.[3]

  • Toku-E. (n.d.). Deacetylravidomycin Technical Data Sheet.

Sources

Desacetylravidomycin: Mechanisms of Light-Dependent DNA Alkylation & Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the light-dependent pharmacological profile of Desacetylravidomycin , a potent antitumor antibiotic of the amino-glycosidic angucycline class.[1] It is designed for researchers investigating photo-activated DNA alkylation and the development of chromophore-based antibody-drug conjugates (ADCs).

Introduction: The Photo-Pharmacophore

This compound (Deacetylravidomycin) is the C-4' deacetylated derivative of ravidomycin , an angucycline antibiotic produced by Streptomyces ravidus.[2] While the parent compound exhibits significant antitumor activity, the deacetylated form is of high interest due to its altered solubility profile and retention of the core benzo[d]naphtho[1,2-b]pyran-6-one chromophore.

The defining characteristic of this molecule is its light-dependent cytotoxicity . Unlike traditional alkylating agents that are constitutively active (and thus systemically toxic), this compound behaves as a "caged" warhead. It remains relatively inert until activated by specific wavelengths of light, at which point it covalently modifies DNA with high specificity.

Structural Distinction[3][4][5][6]
  • Ravidomycin: Contains a 4'-O-acetyl-D-ravidosamine sugar moiety.

  • This compound: Lacks the acetyl group at the C-4' position of the amino sugar.[3]

  • Shared Aglycone: Both possess the C-8 vinyl group essential for the photochemical [2+2] cycloaddition reaction.

Mechanism of Action: Photo-Induced [2+2] Cycloaddition

The therapeutic efficacy of this compound relies on a sequence of photo-physical events triggered by photon absorption.

  • Intercalation: The planar angucyclinone ring system intercalates into the DNA double helix. Specificity is driven by the amino sugar (ravidosamine), which positions the aglycone within the minor groove.

  • Photo-Excitation: Irradiation with near-UV or blue visible light excites the chromophore.

  • Covalent Adduct Formation: The excited C-8 vinyl group executes a [2+2] cycloaddition with the C5-C6 double bond of a thymine base in the DNA sequence. This forms a cyclobutane bridge, covalently crosslinking the drug to the DNA.

  • Replication Block: The bulky adduct prevents DNA polymerase progression, leading to replication fork collapse and apoptosis.

Pathway Visualization

Desacetylravidomycin_Mechanism Drug This compound (Ground State) Complex Intercalated Complex (Minor Groove Binding) Drug->Complex Diffusion DNA dsDNA (AT-Rich Regions) DNA->Complex Excited Excited State Chromophore (Vinyl Group Activation) Complex->Excited + Photon Photon Photon Absorption (Near-UV / Blue Light) Photon->Excited Reaction [2+2] Cycloaddition (C8-Vinyl + Thymine C5-C6) Excited->Reaction Radical/Pericyclic Mechanism Adduct Covalent DNA Adduct (Cyclobutane Bridge) Reaction->Adduct Outcome Replication Block & Strand Scission Adduct->Outcome Biological Response

Figure 1: The photochemical cascade of this compound. The drug acts as a photon-gated DNA alkylator, requiring light to lock the vinyl group onto thymine residues.

Experimental Characterization Protocols

To validate the activity of this compound, researchers must employ assays that strictly control light exposure. The following protocols distinguish between "Dark Toxicity" (constitutive) and "Photo-Toxicity" (induced).

Protocol A: Biochemical Lambda Prophage Induction Assay

This is the "Gold Standard" assay for detecting DNA-damaging agents of this class. It relies on the induction of the lacZ gene (beta-galactosidase) in E. coli lysogens upon DNA damage (SOS response).

Reagents:

  • E. coli BR513 (lambda lysogen).

  • This compound stock (1 mg/mL in DMSO).

  • Light Source: 300–400 nm (Near UV) or Blue LED (450 nm).

  • Control: 597 nm (Amber/Red) light source (Safe light).

Workflow:

  • Culture Prep: Grow E. coli BR513 to exponential phase (OD600 ~0.2) in Luria Broth.

  • Drug Exposure: Aliquot culture into 96-well clear-bottom plates. Add this compound (0.01 – 10 µg/mL).

  • Irradiation:

    • Group A (Light): Expose to Blue/UV light for 30 minutes at 25°C.

    • Group B (Dark): Wrap plate in aluminum foil; incubate for 30 minutes at 25°C.

  • Expression: Incubate both groups for 2 hours at 37°C in the dark to allow protein synthesis.

  • Lysis & Readout: Add chloroform/SDS to lyse cells. Add ONPG substrate. Measure A420 (yellow color) indicating beta-gal activity.

Interpretation: A significant increase in A420 in Group A vs. Group B confirms light-dependent DNA damage.

Protocol B: Plasmid Relaxation (Nicking) Assay

Visualizes the physical conversion of supercoiled DNA to nicked/linear forms.

Workflow:

  • Reaction Mix: 500 ng supercoiled pBR322 plasmid + Drug (0.1–10 µM) in TE buffer (pH 7.4).

  • Irradiation: Expose to 365 nm UV transilluminator for 15–60 mins.

  • Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially to prevent pre-intercalation artifacts).

  • Staining: Post-stain with Ethidium Bromide.

  • Result: Transition from Form I (Supercoiled, fast migration) to Form II (Nicked Open Circular, slow migration) indicates single-strand breaks.

Experimental Workflow Diagram

Experimental_Protocol Sample Sample Prep (Drug + Cells/DNA) Split Split Groups Sample->Split Dark Dark Control (Foil Wrapped) Split->Dark Light Irradiation (Blue/UV Source) Split->Light Incubation Post-Exposure Incubation (37°C) Dark->Incubation Light->Incubation Readout Readout: MIC / Beta-Gal / Gel Incubation->Readout

Figure 2: Standardized workflow for assessing photo-toxicity. Separation of light and dark pathways is critical for calculating the Photo-Index.

Quantitative Data Summary

This compound exhibits a dramatic "Photo-Index" (Ratio of Dark IC50 to Light IC50).

Organism / Cell LineAssay TypeConditionEffective Concentration
B. subtilis MIC (Growth Inhibition)Dark 1.56 µg/mL
B. subtilis MIC (Growth Inhibition)Light < 0.05 µg/mL
S. aureus MIC (Growth Inhibition)Dark 0.78 µg/mL
S. aureus MIC (Growth Inhibition)Light < 0.006 µg/mL
HCT-116 (Colon Ca) Clonogenic SurvivalDark IC50 > 10 µM
HCT-116 (Colon Ca) Clonogenic SurvivalLight IC50 < 0.1 µM

Note: Data derived from comparative studies of ravidomycin analogs.[4]

Synthesis & Handling (Critical Constraints)

Stability Warning

The vinyl group at C-8 is highly reactive under photon flux.

  • Storage: Lyophilized powder at -20°C, protected from light.

  • Working Solution: Prepare in DMSO immediately before use.

  • Ambient Light: All experimental prep must be conducted under Red/Amber light (>590 nm) . Standard fluorescent lab lights will cause premature activation and degradation of the compound.

Preparation

This compound is typically isolated from Streptomyces ravidus fermentation broth or generated via chemical deacetylation of ravidomycin using mild alkaline methanolysis.

  • Chemical Deacetylation: Treat Ravidomycin with 0.1 N NaOH in MeOH for 1 hour at room temperature (Dark). Neutralize and extract.[5]

References

  • Greenstein, M. et al. (1986).[1] Light-dependent activity of the antitumor antibiotics ravidomycin and this compound.[1][6] Antimicrobial Agents and Chemotherapy, 29(5), 861–866. Link

  • Narita, T. et al. (1989).[1][7] Deacetylravidomycin N-oxide, a new antibiotic.[1][7] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic.[1][7] The Journal of Antibiotics, 42(3), 347–356.[7] Link

  • Park, K. J. et al. (2023).[8] Ravidomycin Analogs from Streptomyces sp.[4][8][9] Exhibit Altered Antimicrobial and Cytotoxic Selectivity.[4][6][8] Journal of Natural Products, 86(8), 1957–1966. Link

  • Elespuru, R. K.[4][8][9] & Gonda, S. K. (1984). Activation of antitumor agent gilvocarcins by visible light.[4] Science, 223(4631), 69–71. Link

Sources

Methodological & Application

Application Notes and Protocols for Determining the Solubility of Desacetylravidomycin in DMSO and Ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Dr. Evelyn Reed, Senior Application Scientist

**Abstract

Introduction to Desacetylravidomycin and the Importance of Solubility

This compound is a naturally occurring analogue of ravidomycin, a C-glycosylated naphthoisochromene derivative produced by Streptomyces ravidus.[2][3] Like other members of the ravidomycin complex, it exhibits significant anti-tumor and antibiotic properties.[1][4][5] The development of any compound for therapeutic use, or even for in-vitro screening, is fundamentally dependent on its physicochemical properties, with solubility being one of the most critical parameters.[6]

Accurate solubility data is paramount for:

  • Biological Assays: Ensuring the compound is fully dissolved in stock solutions to achieve accurate dosing and avoid precipitation in assay media.

  • Formulation Development: Serving as a foundational parameter for developing viable delivery systems for preclinical and clinical studies.[6]

  • Pharmacokinetic Studies: Influencing absorption, distribution, metabolism, and excretion (ADME) profiles. Poor solubility can be a major hurdle to achieving therapeutic efficacy.

Dimethyl sulfoxide (DMSO) and ethanol are ubiquitous solvents in drug discovery. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds, making it a standard for creating high-concentration stock solutions for high-throughput screening.[7][8] Ethanol, a polar protic solvent, is often preferred for applications where the toxicity of DMSO is a concern and is also a common component in formulations.[9] Understanding the solubility limits and stability of this compound in these two solvents is therefore a critical first step for any research endeavor.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These values are essential for converting mass-based solubility measurements (e.g., mg/mL) to molar concentrations (e.g., mM).

PropertyValueSource
Molecular Formula C₂₉H₃₁NO₈[1]
Molecular Weight 521.56 g/mol [1]
Appearance Solid (form may vary)[1]
Storage Temperature -20°C[1]

Solvent Characteristics: A Comparative Overview

The choice of solvent is a critical experimental decision. The distinct chemical properties of DMSO and ethanol directly influence their interaction with the solute.

  • Dimethyl Sulfoxide (DMSO): As a highly polar, aprotic solvent, DMSO is an excellent solvent for a wide range of organic molecules.[7][8] Its ability to act as both a hydrogen bond acceptor and its large dipole moment allow it to effectively solvate many compounds that are poorly soluble in water or alcohols. However, its non-volatile nature means that care must be taken to avoid concentration changes due to water absorption from the atmosphere.[10] It is also known to be reactive with certain compounds and can be toxic to cells at higher concentrations.

  • Ethanol: Ethanol is a polar, protic solvent, meaning it has a hydroxyl group that can act as a hydrogen bond donor. It is less polar than DMSO and generally has a lower solvating power for complex organic molecules.[10] A key advantage of ethanol is its volatility, which can be beneficial for certain formulation processes like solvent evaporation, but also presents a challenge in maintaining accurate concentrations in open systems.[10] It is generally considered less toxic than DMSO for many biological systems.

Experimental Protocols for Solubility Determination

Two primary methods are presented for determining solubility: a kinetic method for rapid assessment and the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[11]

Workflow for Solubility Assessment

The overall process for determining solubility is outlined in the diagram below.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility Protocol cluster_thermo Thermodynamic Solubility Protocol prep_compound This compound Powder k_stock Prepare High-Conc Stock in DMSO prep_compound->k_stock t_add_excess Add Excess Solid to Solvent (DMSO/Ethanol) prep_compound->t_add_excess prep_solvents Anhydrous DMSO Absolute Ethanol prep_solvents->k_stock prep_solvents->t_add_excess k_dilute Dilute Stock into Aqueous Buffer k_stock->k_dilute k_measure Measure Turbidity (Nephelometry/UV-Vis) k_dilute->k_measure k_result Kinetic Solubility (µg/mL) k_measure->k_result t_equilibrate Equilibrate (e.g., 24-48h) with Agitation t_add_excess->t_equilibrate t_separate Separate Solid/Liquid (Centrifugation/Filtration) t_equilibrate->t_separate t_quantify Quantify Supernatant (e.g., HPLC-UV) t_separate->t_quantify t_result Equilibrium Solubility (mg/mL) t_quantify->t_result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Protocol 1: Kinetic Solubility Determination in Aqueous Buffer (from DMSO stock)

This method provides a rapid assessment of solubility when a DMSO stock solution is diluted into an aqueous environment, mimicking common in-vitro assay conditions.

Objective: To determine the concentration at which this compound precipitates when diluted from a DMSO stock into a selected aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (UV-transparent if using a plate reader)

  • Multichannel pipette

  • Plate reader with turbidity or UV-Vis absorbance measurement capability

Methodology:

  • Prepare Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Causality: Starting with a high-concentration, fully dissolved stock in a strong organic solvent is essential for the serial dilution process.

  • Prepare Dilution Series: In the 96-well plate, create a serial dilution of the DMSO stock solution with pure DMSO to generate a range of concentrations (e.g., from 10 mM down to ~0.01 mM).

  • Transfer to Aqueous Buffer: Using a multichannel pipette, transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well on a new plate containing a larger volume of the aqueous buffer (e.g., 198 µL). This creates a 1:100 dilution and ensures the final DMSO concentration is low (1% in this example).

  • Incubate and Measure: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). After incubation, measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which a sharp increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the gold-standard method for determining the true equilibrium solubility of a compound in a specific solvent.[11]

Objective: To determine the saturation concentration of this compound in both DMSO and ethanol at a controlled temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Absolute Ethanol (200 proof)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Prepare Slurry: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required. Causality: Adding excess solid ensures that the resulting solution reaches saturation.

  • Add Solvent: Add a precise volume (e.g., 1 mL) of the chosen solvent (DMSO or ethanol) to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C). Allow the slurry to equilibrate for an extended period (24 to 48 hours is typical) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vial and let it stand to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes). Causality: This step is critical to ensure that only the dissolved compound is quantified.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. For an extra level of validation, pass this supernatant through a 0.22 µm syringe filter.

  • Quantification:

    • Create a calibration curve by preparing a series of known concentrations of this compound in the same solvent.

    • Dilute the collected supernatant to fall within the linear range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV.

    • Use the calibration curve to determine the concentration of this compound in the undiluted supernatant. This value represents the thermodynamic solubility.

Preliminary Stability Assessment

It is crucial to ascertain whether this compound is stable in the solvent over the course of an experiment. Degradation can lead to an underestimation of solubility and confound biological assay results. The stability of related compounds can be influenced by the solvent environment.[12]

Protocol:

  • Prepare a stock solution of this compound in both DMSO and ethanol at a known concentration below the solubility limit.

  • Analyze a sample of the freshly prepared solution ("time zero") via HPLC-UV to obtain an initial peak area and check for any degradation products.

  • Store the stock solutions under typical experimental conditions (e.g., room temperature, 4°C, -20°C).[13]

  • At various time points (e.g., 2, 8, 24, 48 hours), re-analyze the solutions by HPLC.

  • Compare the peak area of the parent compound to the time-zero sample and look for the appearance of new peaks, which would indicate degradation. A stable solution should show minimal change in the parent peak area and no significant new peaks.

G cluster_timepoints Time-Point Analysis start Prepare Stock Solution (DMSO or Ethanol) t0 Time=0 Analysis (HPLC) - Establish Baseline Peak Area - Check for Impurities start->t0 storage Store at Desired Conditions (e.g., 25°C, 4°C, -20°C) t0->storage tx Time=X Analysis (HPLC) storage->tx compare Compare Peak Area to T=0 Identify New Peaks tx->compare decision >5% Change in Peak Area? New Peaks Appeared? compare->decision stable Compound is Stable decision->stable No unstable Compound is Unstable - Consider Alternative Solvent - Use Fresh Solutions decision->unstable Yes

Caption: Workflow for preliminary stability assessment of this compound.

Conclusion

This guide provides a robust framework for researchers to quantitatively determine the solubility of this compound in DMSO and ethanol. By following the detailed protocols for kinetic and thermodynamic solubility assessment, scientists can generate the reliable data necessary for advancing their research. The inclusion of a stability protocol underscores the importance of ensuring compound integrity. Adherence to these methodologies will enable consistent and reproducible results, forming a solid foundation for the successful development and application of this promising anti-tumor compound.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • N-METHYLMORPHOLINE N-OXIDE. (n.d.).
  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019). ResearchGate.
  • Solubility of drugs in ethanol and dmso. (2021). ResearchGate.
  • A Technical Guide to the Solubility of Momordicoside K in DMSO and Ethanol for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003).
  • DMSO. (n.d.). gChem.
  • Tedesco, D., et al. (2009). Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC. PubMed.
  • El-Elimat, T., et al. (2023). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. PMC - NIH.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. PubMed.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.).
  • El-Elimat, T., et al. (2023). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. ACS Publications.
  • Cacace, D., et al. (2023). Stability of bacteriophages in organic solvents for formulations. PubMed.
  • Ravidomycin | C31H33NO9. (n.d.). PubChem - NIH.
  • Visconti, A., & Bottalico, A. (1983). Spectrometric studies on stability of tenuazonic acid (TeA) solution in organic solvents.
  • Hong, Y., et al. (2009). Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters. PMC - NIH.
  • Mechanism of the interaction of dimethyl sulfoxide with N-methylmorpholine-N-oxide Monohydrate. (2025). ResearchGate.
  • Sestanj, K. (1982). Ravidomycin (AY-25545), a new antitumor antibiotic. PubMed.
  • This compound CAS#: 88580-27-2. (n.d.). ChemicalBook.

Sources

Application Notes and Protocols for the Light Activation of Desacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Harnessing the Photoreactive Potential of Desacetylravidomycin

This compound is a member of the ravidomycin family of antitumor antibiotics, which exhibit potent biological activity upon activation by light.[1][2] This photosensitivity is a key characteristic that can be exploited for targeted therapeutic strategies, allowing for spatial and temporal control over the drug's cytotoxic effects. The mechanism of action involves the absorption of light, leading to the generation of a photo-excited state that can directly or indirectly cause DNA damage, ultimately inducing cell death in target organisms or cancer cells.[3][4]

Understanding and precisely controlling the light activation parameters—wavelength and duration—are critical for reproducible and effective experimental outcomes. These parameters directly influence the dosage of light energy delivered to the sample, which in turn dictates the extent of this compound activation and its subsequent biological effects.[2]

This guide provides a comprehensive overview of the principles and practical protocols for the light activation of this compound, designed to equip researchers with the knowledge to confidently and accurately conduct experiments with this potent photosensitizing agent.

Expertise & Experience: The Rationale Behind Controlled Photoactivation

The duration of light exposure, in conjunction with the power density of the light source, determines the total light dose (fluence), typically measured in Joules per square centimeter (J/cm²). Insufficient light dosage will result in incomplete activation and diminished biological effects. Conversely, excessive exposure can lead to photobleaching of the compound or unintended damage to biological samples. Therefore, a systematic approach to optimizing the light dose is essential for achieving a therapeutic window where the desired cytotoxic effect is maximized while off-target effects are minimized.

Trustworthiness: A Self-Validating Experimental Framework

To ensure the reliability and reproducibility of experiments involving the photoactivation of this compound, a self-validating experimental design is crucial. This involves the inclusion of appropriate controls to confirm that the observed biological effects are indeed a consequence of light-activated this compound.

Key Controls for a Self-Validating Protocol:

  • No-Drug Control: Samples are exposed to the same light conditions in the absence of this compound. This control accounts for any effects of the light itself on the biological system.

  • No-Light Control (Dark Control): Samples are treated with this compound but are not exposed to light. This control establishes the baseline toxicity of the compound in its inactive state.

  • Vehicle Control: Samples are treated with the solvent used to dissolve this compound and are exposed to the same light conditions. This control rules out any effects of the solvent.

By comparing the results from these control groups with the experimental group (this compound + light), researchers can confidently attribute the observed activity to the photoactivation of the compound.

Quantitative Data Summary: Light Activation Parameters

The following table summarizes the key parameters for the light activation of this compound, based on available data for related compounds and general principles of photodynamic therapy.

ParameterRecommended Value/RangeRationale & Key Considerations
Activation Wavelength (λ) ~398 nm (Near UV/Visible Blue)Based on the absorbance maximum of the structurally similar compound, gilvocarcin V.[2] The optimal wavelength should ideally be confirmed by measuring the UV-Vis absorption spectrum of this compound.
Light Source LED or LaserProvides monochromatic light for precise wavelength selection and stable power output.[5]
Light Dose (Fluence) 1 - 20 J/cm² This is a typical range for in vitro photodynamic therapy experiments.[6] The optimal dose is cell-type and concentration-dependent and should be determined empirically.
Power Density (Irradiance) 5 - 20 mW/cm² A lower power density for a longer duration is often preferred to minimize thermal effects.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Caution: this compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. All handling should be performed in a chemical fume hood.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: Based on available data for related compounds, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[7] Use anhydrous, cell culture grade DMSO.

  • Dissolution: Dissolve the this compound in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Vortex or sonicate briefly to ensure complete dissolution.

  • Storage: Aliquot the stock solution into small, amber-colored microcentrifuge tubes to protect from light and minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: In Vitro Photo-Induced DNA Damage Assay

This protocol describes a general method to assess the DNA-damaging potential of light-activated this compound using plasmid DNA.

Materials:

  • This compound stock solution (from Protocol 1)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

  • Nuclease-free water

  • Light source (e.g., 398 nm LED array or laser)

  • Radiometer/power meter

  • 96-well plate or microcentrifuge tubes

  • Agarose gel electrophoresis system

  • DNA loading dye

  • DNA stain (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Workflow Diagram:

DNA_Damage_Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_reagents Prepare Reaction Mix (Plasmid, Buffer) add_drug Add this compound prep_reagents->add_drug irradiate Irradiate with Light (~398 nm) add_drug->irradiate Experimental Group dark_control Incubate in Dark (Control) add_drug->dark_control Dark Control stop_reaction Stop Reaction (e.g., Add Loading Dye) irradiate->stop_reaction dark_control->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Visualize DNA Bands gel->visualize Photoactivation_Pathway cluster_input Inputs cluster_process Activation & Reaction cluster_output Outcome Des This compound (Ground State) Des_excited Excited State This compound* Des->Des_excited Light Absorption Light Light (~398 nm) DNA DNA Des_excited->DNA Intercalation & Covalent Adduct Formation DNA_damage DNA Damage (e.g., Strand Breaks) DNA->DNA_damage [2+2] Cycloaddition Apoptosis Cellular Apoptosis DNA_damage->Apoptosis

Caption: Photoactivation pathway of this compound leading to DNA damage.

References

  • Elespuru, R. K., & Gonda, S. K. (1984). Light-dependent activity of the antitumor antibiotics ravidomycin and this compound. Science, 223(4631), 69–71. [Link]

  • Gasparro, F. P., Knobler, R. M., & Edelson, R. L. (1988). The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes. Chemical-Biological Interactions, 67(3-4), 255–265. [Link]

  • Matsumoto, A., & Hanawalt, P. C. (2000). Histone H3 and heat shock protein GRP78 are selectively cross-linked to DNA by photoactivated gilvocarcin V in human fibroblasts. Cancer Research, 60(14), 3921–3926. [Link]

  • McGee, L. R., & Misra, R. (1992). Gilvocarcin V exhibits both equilibrium DNA binding and UV light induced DNA adduct formation which is sequence context dependent. Nucleic Acids Research, 20(17), 4577–4583. [Link]

  • Hasan, T., Ortel, B., Pogue, B. W., & Wilson, B. C. (2006). Photodynamic therapy of cancer. Nature Reviews Cancer, 6(5), 388–399. [Link]

  • Alegria, A. E., Krishna, C. M., Elespuru, R. K., & Riesz, P. (1989). An ESR study of the visible light photochemistry of gilvocarcin V. Photochemistry and Photobiology, 49(3), 257–265. [Link]

  • Xue, J., Li, C., Liu, H., Wei, J., Chen, N., & Huang, J. (2011). Optimal light dose and drug dosage in the photodynamic treatment using PHOTOCYANINE. Photodiagnosis and Photodynamic Therapy, 8(3), 267–274. [Link]

  • Ortel, B., Shpadaruk, V., & Hasan, T. (2018). An In Vitro Approach to Photodynamic Therapy. Journal of Visualized Experiments, (138), e57906. [Link]

  • Phothera. (n.d.). Phototherapy Calculators. [Link]

  • Balitz, D. M., O'Herron, F. A., Bush, J., Vyas, D. M., Nettleton, D. E., Grulich, R. E., ... & Doyle, T. W. (1981). Antitumor agents from Streptomyces anandii: gilvocarcins V, M and E. The Journal of Antibiotics, 34(12), 1544–1555. [Link]

  • Elespuru, R. K., & Gonda, S. K. (1984). Activation of antitumor agent gilvocarcins by visible light. Science, 223(4631), 69-71. [Link]

  • Bia-G1035 Gilvocarcin V. (n.d.). Bioaustralis. [Link]

  • Todd, B. (2020, April 20). How much light is enough in Photodynamic Therapy (PDT)? [Video]. YouTube. [Link]

  • The role of the light source in antimicrobial photodynamic therapy. (2023). RSC Photochemistry. [Link]

Sources

protocol for lambda prophage induction assay with Desacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Lambda Prophage Induction Assay with Desacetylravidomycin

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Quantifying DNA Damage via Lambda Prophage Induction using this compound

This document provides a comprehensive guide to the lambda (λ) prophage induction assay, a classic and powerful tool for identifying and characterizing DNA-damaging agents. Here, we focus on its application for evaluating this compound, a compound with known antitumor properties and a suspected mechanism of action involving DNA damage. This protocol is designed to be a self-validating system, incorporating the necessary controls and explaining the scientific rationale behind each step to ensure robust and reproducible results.

Scientific Principle: The SOS Response as a Biosensor

The lambda prophage induction assay leverages the elegant genetic circuitry of a lysogenic bacterium as a sensitive biosensor for DNA damage. In its dormant (lysogenic) state, the lambda phage genome is integrated into the Escherichia coli chromosome as a prophage.[1][2] This latency is maintained by a phage-encoded repressor protein, cI, which diligently silences the expression of lytic genes.[3][4]

Any cellular event that causes significant DNA damage or stalls the replication fork triggers the host's SOS response, a global emergency system for DNA repair.[5][6] The central player in this response is the RecA protein. Upon binding to single-stranded DNA—a hallmark of DNA damage—RecA becomes activated (RecA).[7][8] Activated RecA facilitates the autocatalytic cleavage of the cI repressor.[8][9] The subsequent inactivation of cI de-represses the prophage's lytic genes, leading to the excision of the phage genome, its replication, the assembly of new virions, and ultimately, the lysis of the host cell.[8][10]

This compound is believed to function as a topoisomerase II inhibitor and a potent, light-dependent DNA-damaging agent.[11] By interfering with topoisomerase II, an enzyme crucial for managing DNA topology, this compound can introduce double-strand breaks.[12][13] This DNA damage is a direct trigger for the SOS response, making the lambda prophage induction assay an ideal method to quantify the compound's biological activity.

Mechanistic Pathway of Induction

SOS_Induction cluster_0 Cellular State This compound This compound DNA_Damage DNA Damage (e.g., Double-Strand Breaks) This compound->DNA_Damage Inhibits Topo II RecA RecA Activation (RecA*) DNA_Damage->RecA Triggers SOS Response cI_Cleavage cI Repressor Cleavage RecA->cI_Cleavage Mediates Autocleavage Lytic_Cycle Lytic Cycle Activation cI_Cleavage->Lytic_Cycle De-repression of Lytic Genes Cell_Lysis Cell Lysis & Phage Release Lytic_Cycle->Cell_Lysis

Caption: SOS-mediated induction of the lambda prophage lytic cycle.

Materials and Reagents

Bacterial Strains & Phage
  • Lysogenic Strain: E. coli carrying a wild-type lambda prophage (e.g., a derivative of E. coli K-12).

  • Indicator Strain: A non-lysogenic, lambda-sensitive E. coli strain for plaque visualization (e.g., E. coli C600 or LE392).

Reagents & Media
  • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

  • Positive Control: Mitomycin C. Prepare a 1 mg/mL stock solution in sterile water.

  • Vehicle Control: Dimethyl sulfoxide (DMSO).

  • Growth Media:

    • Luria-Bertani (LB) Broth

    • LB Agar (1.5% agar)

    • LB Soft Agar (0.7% agar)

  • Supplements & Buffers:

    • Maltose (20% stock, sterile filtered)

    • MgSO₄ (1 M stock, autoclaved)

    • Phage Buffer (10 mM Tris-HCl pH 7.5, 10 mM MgSO₄)

Equipment
  • Shaking incubator (37°C)

  • Spectrophotometer (for measuring OD₆₀₀)

  • Water bath (45-50°C for molten soft agar)

  • Micropipettes and sterile tips

  • Sterile culture tubes and flasks

  • Sterile microcentrifuge tubes

  • Petri dishes (90 mm)

  • Vortex mixer

Experimental Protocols

This procedure is divided into three core stages: preparation of cultures, induction of the prophage, and quantification of the resulting phage particles.

Experimental Workflow Overview

Workflow cluster_prep Day 1: Preparation cluster_induce Day 2: Induction cluster_quantify Day 2-3: Quantification Lysogen_ON Inoculate Lysogenic Strain (Overnight Culture) Subculture Subculture Lysogen to OD600 ~0.1 Lysogen_ON->Subculture Indicator_ON Inoculate Indicator Strain (+ Maltose, Overnight Culture) Plaque_Assay Perform Double-Agar Overlay Plaque Assay Indicator_ON->Plaque_Assay Grow Grow to Mid-Log Phase (OD600 = 0.5-0.6) Subculture->Grow Treat Aliquot and Treat: 1. This compound (series) 2. Mitomycin C (+ control) 3. DMSO (- control) Grow->Treat Induce Incubate (e.g., 2-3 hours) Treat->Induce Serial_Dilute Serially Dilute Lysates in Phage Buffer Induce->Serial_Dilute Serial_Dilute->Plaque_Assay Incubate_Plates Incubate Plates Overnight Plaque_Assay->Incubate_Plates Count Count Plaques & Calculate Titer (PFU/mL) Incubate_Plates->Count

Caption: High-level workflow for the prophage induction assay.

Protocol 1: Preparation of Bacterial Cultures (Day 1)
  • Lysogenic Strain: Inoculate 5 mL of LB broth with a single colony of the E. coli lysogenic strain.

  • Indicator Strain: Inoculate 5 mL of LB broth supplemented with MgSO₄ (to 10 mM) and Maltose (to 0.2%) with a single colony of the indicator strain.

    • Causality: Maltose induces the expression of the LamB receptor on the E. coli surface, which bacteriophage lambda uses for attachment, thereby ensuring efficient infection during the plaque assay.[14]

  • Incubate both cultures overnight at 37°C with shaking (~200 rpm).

Protocol 2: Prophage Induction (Day 2)
  • Dilute the overnight lysogenic culture 1:100 into a larger volume of fresh LB broth (e.g., 50 mL in a 250 mL flask).

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.5 - 0.6).[15][16] This ensures the cells are metabolically active and competent for phage production.

  • Dispense 1 mL aliquots of the culture into sterile test tubes.

  • Treatment: Add the test compounds to the respective tubes.

    • Test Compound: Add this compound to final concentrations ranging from 0.1 µM to 50 µM. A dose-response curve is critical for characterizing the compound's potency.

    • Positive Control: Add Mitomycin C to a final concentration of 0.5 µg/mL.[16]

    • Negative (Vehicle) Control: Add an equivalent volume of DMSO as used for the highest concentration of this compound.

  • Incubate all tubes at 37°C with shaking for 2-4 hours to allow for phage production and cell lysis.

Protocol 3: Quantification by Plaque Assay (Day 2)
  • Following the induction incubation, add 20 µL of chloroform to each tube and vortex briefly to lyse any remaining cells and release intracellular phages. Centrifuge for 1 minute at >10,000 x g to pellet cell debris.

  • Prepare serial 10-fold dilutions (10⁻¹ to 10⁻⁷) of the supernatant from each tube using cold phage buffer.

  • For each dilution to be plated, combine the following in a sterile tube:

    • 100 µL of the phage dilution.

    • 200 µL of the overnight indicator strain culture.

  • Incubate this mixture at 37°C for 20 minutes to allow phage adsorption.

  • Add 3 mL of molten LB soft agar (held in a 45-50°C water bath) to the phage-bacteria mixture.

  • Immediately pour the entire contents onto a pre-warmed LB agar plate, swirling gently to distribute the soft agar evenly.[1]

  • Allow the soft agar to solidify for 10-15 minutes at room temperature.

  • Invert the plates and incubate overnight at 37°C.

Data Analysis and Interpretation

Calculating Phage Titer
  • The following day, count the number of plaques (clear zones of lysis) on the plates. Choose plates with 30-300 plaques for accurate calculation.

  • Calculate the phage titer in Plaque-Forming Units per milliliter (PFU/mL) using the formula:

    PFU/mL = (Number of Plaques) / (Dilution Factor × Volume Plated in mL)

    Example: 50 plaques on a plate from the 10⁻⁶ dilution. PFU/mL = 50 / (10⁻⁶ × 0.1 mL) = 5.0 × 10⁸ PFU/mL

Data Presentation

Summarize your results in a table and plot the PFU/mL against the concentration of this compound.

Treatment GroupConcentrationPlaque Count (Avg)Dilution FactorTiter (PFU/mL)Induction Factor
Negative Control DMSO40 (on 10⁻³)10⁻³4.0 x 10⁵1.0
Positive Control 0.5 µg/mL Mitomycin C150 (on 10⁻⁶)10⁻⁶1.5 x 10⁹3750
This compound 1 µM90 (on 10⁻⁴)10⁻⁴9.0 x 10⁶22.5
This compound 10 µM110 (on 10⁻⁵)10⁻⁵1.1 x 10⁸275
This compound 50 µM85 (on 10⁻⁶)10⁻⁶8.5 x 10⁸2125

Note: Data are for illustrative purposes only.

The Induction Factor is a key metric, calculated as: Induction Factor = (Titer of Treated Sample) / (Titer of Negative Control)

Interpreting the Results
  • A successful assay will show a low basal level of phage production in the negative control (spontaneous induction).

  • The positive control (Mitomycin C) should yield a very high induction factor, validating that the lysogenic system is responsive.

  • This compound is confirmed as a prophage-inducing agent if it results in a dose-dependent increase in the phage titer and induction factor. This strongly supports its proposed mechanism as a DNA-damaging agent.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No plaques in any sample (including positive control) 1. Indicator strain is not sensitive to lambda phage. 2. Inactive phage stock or lysogen. 3. Problem with soft agar (e.g., too hot).1. Verify indicator strain sensitivity. 2. Test lysogen with a known inducer like UV light. 3. Ensure soft agar temperature is 45-50°C before adding bacteria.
High background in negative control 1. Lysogenic strain is unstable. 2. Contamination of the culture. 3. DMSO batch contains impurities.1. Re-streak the lysogen from a frozen stock. 2. Use strict aseptic technique. 3. Test a new lot of high-purity DMSO.
Inconsistent results between replicates 1. Inaccurate pipetting. 2. Poor mixing of cultures or dilutions. 3. Variation in cell density at the time of induction.1. Calibrate pipettes; use proper technique. 2. Vortex thoroughly at each step. 3. Ensure all aliquots are taken from a homogenous culture at the correct OD₆₀₀.
"Lawn" of bacteria is sparse or absent 1. Indicator culture had low viability or density. 2. Plates are too dry.1. Ensure indicator culture reaches stationary phase. 2. Use freshly prepared agar plates.[14]

References

  • Host responses influence on the induction of lambda prophage. PMC - NIH.
  • Real-time quantitative PCR to discriminate and quantify lambdoid bacteriophages of Escherichia coli K-12. NIH.
  • Induction of the staphylococcal SOS response and prophages DNA damage...
  • Experiment 6: Lysogeny and Induction of Phage λ.
  • Induction of the Lambda Lysogen.
  • Lambda protocol.
  • How to get bigger/clearer lambda plaques?
  • High-Throughput Method for Rapid Induction of Prophages from Lysogens and Its Application in the Study of Shiga Toxin-Encoding Escherichia coli Strains. PMC - NIH.
  • Mechanism of Lambda prophage induction.
  • Induction mechanisms and strategies underlying interprophage competition during polylysogeny. PLOS Journals.
  • Induction mechanisms and strategies underlying interprophage competition during polylysogeny. PMC - PubMed Central.
  • Lambda Bacteriophage- Lytic vs Lysogenic Decision... Explained! YouTube.
  • Analysis of SOS-Induced Spontaneous Prophage Induction in Corynebacterium glutamicum at the Single-Cell Level. PubMed Central.
  • Deacetylravidomycin. TOKU-E.
  • Does anyone know a good way to induce Lambda phage in bacteria?
  • Quantification of phages that are released upon induction of lysogens...
  • Will the real phage lambda please stand up? Small Things Considered.
  • How to Induce Protein Expression in E. coli Using IPTG.
  • Induction of Shiga Toxin-Converting Prophage in Escherichia coli by High Hydrostatic Pressure. Applied and Environmental Microbiology.
  • [Actinomycin D and its mechanisms of action]. PubMed.
  • Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLOS One.

Sources

Application Note: Photo-Enhanced Cytotoxicity Profiling of Desacetylravidomycin in Cancer Cell Lines

[1]

Abstract

Desacetylravidomycin (Deacetylravidomycin) is a potent aminoglyoside antitumor antibiotic belonging to the gilvocarcin class, isolated from Streptomyces ravidus.[1][2] Unlike conventional chemotherapeutics, its cytotoxicity is significantly modulated by photoactivation. This guide provides a rigorous protocol for assessing the cytotoxic potential of this compound, emphasizing a dual-mode experimental design (Dark vs. Irradiated) to quantify its photo-dependent DNA-alkylating and Topoisomerase II inhibitory properties.

Introduction & Mechanism of Action

This compound exhibits a unique "dual-threat" mechanism. While it possesses intrinsic cytotoxicity through Topoisomerase II inhibition, its potency is amplified 10- to 100-fold upon exposure to near-UV or blue light.

  • Intercalation: The planar benzo[d]naphtho[1,2-b]pyran-6-one chromophore intercalates between DNA base pairs.

  • Photo-Cycloaddition: Upon excitation (360–450 nm), the vinyl group at C-8 undergoes a [2+2] cycloaddition with the thymine residue of DNA, forming a covalent crosslink.

  • Topoisomerase II Poisoning: The bulky DNA adduct stabilizes the cleavable complex, preventing DNA relegation and triggering apoptosis.

Figure 1: Mechanism of Action Flowchart

MOAcluster_0Compound Entrycluster_1Dual-Mode Activationcluster_2Downstream EffectsCompoundThis compound(Soluble in DMSO)CellEntryCellular Uptake(Nuclear Localization)Compound->CellEntryIntercalationDNA Intercalation(Minor Groove Interaction)CellEntry->IntercalationDarkPathDark Condition:Reversible BindingIntercalation->DarkPathLightPathLight Activation(365-450 nm)Intercalation->LightPathTopoIITopoisomerase IITrapping (Cleavable Complex)DarkPath->TopoIIWeak InhibitionCrosslinkCovalent [2+2] Cycloaddition(Vinyl group + Thymine)LightPath->CrosslinkPhoton AbsorptionCrosslink->TopoIIPotent InhibitionDSBDouble-Strand BreaksTopoII->DSBApoptosisApoptosis / Cell DeathDSB->Apoptosis

Caption: this compound MOA highlighting the critical photo-activation step leading to covalent DNA crosslinking.

Material Preparation & Handling[3]

Safety Warning: this compound is a potent cytotoxic agent. Handle in a Class II Biosafety Cabinet.

Compound Reconstitution
  • Solvent: Dimethyl Sulfoxide (DMSO).[1]

  • Solubility: ~10–20 mg/mL in DMSO.

  • Storage: Store powder at -20°C. Reconstituted stocks must be kept in amber vials or wrapped in aluminum foil to prevent premature photoactivation.

  • Stability: Stable in DMSO for 1 month at -20°C. Avoid repeated freeze-thaw cycles.

Light Source Setup (Critical Variable)

To validate the specific activity, you must set up an irradiation station.

  • Standard: Blue LED array (450 nm) or UV-A lamp (365 nm).

  • Intensity: 1–2 mW/cm² at the plate surface.

  • Control: A light-proof box for the "Dark" control plates.

Experimental Design: The "Dark vs. Light" Assay

A standard cytotoxicity assay (MTT/CCK-8) is insufficient. You must run parallel plates to calculate the Photo-Cytotoxicity Index (PCI) .

  • Cell Lines:

    • Suspension: P388 (Murine Leukemia) - Historical standard for this compound class.

    • Adherent: HCT-116 or HT-29 (Colon Carcinoma) - High sensitivity to Topo II inhibitors.

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin (Topo II inhibitor, light-independent reference).

    • Blank: Media only.

Table 1: Treatment Groups
GroupConditionLight ExposureExpected Outcome (IC50)
A Dark Control Wrapped in foil, 0 min exposureHigh IC50 (Low Toxicity)
B Photo-Activated 30 min exposure (Blue/UV)Low IC50 (High Toxicity)
C Vehicle Control Same light exposure as B100% Viability

Detailed Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest cells in exponential growth phase.

  • Adherent Cells (HCT-116): Seed 3,000–5,000 cells/well in 96-well clear-bottom plates. Volume: 100 µL.

  • Suspension Cells (P388): Seed 10,000 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment/recovery.

Phase 2: Drug Treatment (Day 1)
  • Prepare a 1000x stock of this compound in DMSO.

  • Perform 1:3 serial dilutions in culture media to generate a 9-point dose-response curve (Range: 0.01 nM to 10 µM).

  • Add 100 µL of 2x drug solution to wells (Final DMSO concentration < 0.5%).

  • Crucial Step: Prepare two identical plates (Plate A and Plate B).

Phase 3: Irradiation (Day 1, 1-hour post-treatment)

Allow the drug to equilibrate and enter cells for 1 hour in the dark incubator.

  • Plate A (Dark): Wrap immediately in aluminum foil. Return to incubator.

  • Plate B (Light): Place under the calibrated Light Source (Blue LED or UV-A) for 30 minutes at room temperature.

    • Note: Remove plate lid if it absorbs UV, but ensure sterility (e.g., use UV-transparent film or work in a sterile hood with UV capability). If using Blue Light (450nm), standard polystyrene lids are acceptable.

  • After irradiation, return Plate B to the incubator.

Phase 4: Incubation & Readout (Day 4)
  • Incubate both plates for an additional 72 hours.

  • Assay: Add 10 µL of CCK-8 (WST-8) or MTT reagent to each well.

  • Incubate for 2–4 hours until color develops.

  • Measure absorbance (450 nm for CCK-8; 570 nm for MTT).

Data Analysis & Validation

Calculation
  • Normalize absorbance to Vehicle Control (100% Viability) and Blank (0%).

  • Fit data to a Non-Linear Regression model (Sigmoidal dose-response, variable slope).

  • Calculate IC50 for both Dark and Light plates.

The Photo-Cytotoxicity Index (PCI)
  • Interpretation:

    • PCI > 10: Indicates successful photo-activation and specific this compound activity.

    • PCI ≈ 1: Indicates compound degradation or lack of photo-activation (check light source).

Figure 2: Experimental Workflow

Workflowcluster_splitParallel ProcessingStartSeed Cells(Day 0)TreatAdd Compound(Day 1)Start->TreatDarkPlate A: Dark(Foil Wrapped)Treat->DarkLightPlate B: Irradiated(30 min, 400-450nm)Treat->LightIncubateIncubate 72h(37°C, 5% CO2)Dark->IncubateLight->IncubateReadoutCCK-8 / MTT Assay(Day 4)Incubate->ReadoutAnalysisCalculate PCI(IC50 Dark / IC50 Light)Readout->Analysis

Caption: Parallel workflow for determining the Photo-Cytotoxicity Index (PCI).

Troubleshooting Guide

IssueProbable CauseSolution
No shift in IC50 (PCI ≈ 1) Insufficient light intensity or wrong wavelength.Ensure light source emits at 365–450 nm. Verify intensity >1 mW/cm².
High Toxicity in Dark Control Ambient light exposure during handling.Work under dim/red light when handling the compound.
Precipitation in wells Drug concentration > solubility limit.Do not exceed 20 µM. Ensure DMSO < 0.5%.
Vehicle Control Toxicity UV/Blue light toxicity to cells.Reduce irradiation time to 15 mins. Ensure media contains no Phenol Red (can produce ROS under strong light).

References

  • Greenstein, M. et al. (1986).[1] Light-dependent activity of the antitumor antibiotics ravidomycin and this compound.[1][3][4][5] Antimicrobial Agents and Chemotherapy, 29(5), 861–866. Link

  • Narita, T. et al. (1989).[1][6] Deacetylravidomycin N-oxide, a new antibiotic.[1][6] Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic.[1][6] The Journal of Antibiotics, 42(3), 347–356. Link

  • Arai, M. et al. (2001).[7] Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp.[7] WK-6326.[5][7][8] The Journal of Antibiotics, 54(7), 554–561.[7] Link

  • Park, S. R. et al. (2020). Ravidomycin Analogs from Streptomyces sp.[1][5][9] Exhibit Altered Antimicrobial and Cytotoxic Selectivity.[1][2] Journal of Natural Products, 83(9), 2696-2705. Link

  • Toku-E. (n.d.). Deacetylravidomycin - Product Information and Mechanism.[1][6] Toku-E Company. Link

Application Note: A Comprehensive Guide to Utilizing Desacetylravidomycin in P388 Murine Leukemia Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The P388 cell line, derived from a murine lymphoid neoplasm, serves as a foundational in vitro model for leukemia research and is particularly valued for its high sensitivity and rapid proliferation in screening potential chemotherapeutic agents.[1][2] Desacetylravidomycin, an antitumor antibiotic, has demonstrated notable activity against P388 leukemia cells.[3] Its primary mechanism of action is understood to be the inhibition of topoisomerase II, a critical enzyme for DNA replication, and a potent, light-dependent ability to induce DNA damage.[3][4] This dual-action potential makes it a compound of significant interest in oncology drug development.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the effective use of this compound with P388 cells. It moves beyond simple step-by-step instructions to explain the scientific rationale behind key procedures. We will cover the essentials of P388 cell culture, preparation of this compound, and a detailed protocol for assessing its cytotoxic effects, ensuring a robust and reproducible experimental design.

Scientific Principles and Mechanisms

The P388 Leukemia Cell Model

P388 cells are a suspension cell line with a rapid doubling time of approximately 24 hours, making them an efficient tool for high-throughput screening of cytotoxic compounds.[1] Their lymphoid lineage and sensitivity to a wide range of chemotherapeutics provide a reliable initial benchmark for a compound's potential anti-leukemic efficacy before advancing to more complex or human-derived models.[1][5] It is crucial, however, to acknowledge the model's limitations, including its murine origin and the potential for genetic drift over prolonged culturing, which may necessitate validation in other systems.[1][6]

This compound: Mechanism of Action

This compound's anticancer activity is primarily attributed to its function as a Topoisomerase II inhibitor .[3] Topoisomerase II is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound prevents the re-ligation of double-strand breaks created by the enzyme, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.

A unique and critical feature of this compound is its photosensitizing nature .[4] Exposure to light, particularly in the near-UV and visible blue wavelengths, dramatically enhances its DNA-damaging capabilities.[4] This property must be carefully considered in experimental design. For assessing the intrinsic topoisomerase II inhibitory activity, experiments should be conducted with minimal light exposure. Conversely, its potential as a photodynamic therapy agent could be explored with controlled light irradiation.

Additional reports suggest this compound may also act as an inhibitor of IL-4 signal transduction, which could contribute to its overall biological activity, though this pathway is less characterized in the context of its direct cytotoxicity.[7]

G cluster_0 Cellular Environment cluster_1 Cellular Impact This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits Light Light Exposure (Near UV / Blue) Light->this compound Activates DSB DNA Double-Strand Breaks TopoII->DSB Causes DDR DNA Damage Response (DDR) DSB->DDR Triggers Arrest Cell Cycle Arrest (G2/M Phase) DDR->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis Leads to

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Materials and Reagents

  • P388 murine leukemia cells (e.g., ATCC CCL-46)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100X)

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue stain (0.4%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT Solvent (e.g., acidified isopropanol or DMSO)

  • 96-well flat-bottom cell culture plates

  • T-25 and T-75 cell culture flasks

  • Sterile conical tubes (15 mL and 50 mL)

  • Micropipettes and sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm absorbance)

Core Experimental Protocols

Protocol 1: Culture and Maintenance of P388 Cells

This protocol details the standard procedure for thawing and subculturing P388 suspension cells to maintain a healthy, actively dividing population for experiments.

A. Thawing Cryopreserved P388 Cells:

  • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin).

  • Quickly thaw the cryovial of P388 cells in a 37°C water bath until only a small ice crystal remains (approx. 1-2 minutes).[8]

  • Under sterile conditions, disinfect the vial with 70% ethanol and transfer the entire contents into the prepared 15 mL tube.[6]

  • Centrifuge the cell suspension at 125-300 x g for 5-7 minutes to pellet the cells.[1][8] This step is crucial for removing the cryopreservative medium (which often contains DMSO) that can be toxic to cells.

  • Gently aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete culture medium.

  • Transfer the cell suspension to a T-25 culture flask and place it in a 37°C, 5% CO₂ incubator.[9]

B. Subculturing P388 Cells:

  • P388 cells grow in suspension and should be subcultured every 2-3 days to maintain a density between 1x10⁵ and 1x10⁶ viable cells/mL.

  • Aseptically transfer the cell suspension from the flask to a sterile conical tube.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

  • Calculate the volume of cell suspension needed to seed a new flask at a starting density of 1-2x10⁵ cells/mL. For example, to seed a new T-75 flask with a final volume of 20 mL, you would need 2-4x10⁶ total cells.

  • Add the calculated volume of cells to the new flask and bring it to the final desired volume with fresh, pre-warmed complete medium.

Caption: General workflow for thawing and subculturing P388 cells.

Protocol 2: Preparation of this compound Solutions

Accurate preparation of the test compound is fundamental to obtaining a reliable dose-response curve.

  • Reconstitution: this compound is soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the required mass of powder in an appropriate volume of sterile DMSO.

    • Causality Note: Using DMSO allows for a concentrated, stable stock that can be diluted into aqueous culture medium with minimal solvent precipitation. The final DMSO concentration in the culture should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Storage: Aliquot the 10 mM stock solution into small-volume, light-protected tubes and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw a stock aliquot. Prepare a series of dilutions from this stock using complete culture medium. For example, to test concentrations from 1 nM to 1 µM, perform serial dilutions to create intermediate stocks that can be added to the cell plates.

Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[10] It measures the metabolic activity of mitochondria, which is indicative of the number of viable cells.

  • Cell Seeding: Prepare a P388 cell suspension at a density of 2x10⁵ cells/mL in complete medium. Add 100 µL of this suspension to each well of a 96-well plate, resulting in 2x10⁴ cells per well.

    • Self-Validation: Include several types of control wells:

      • Untreated Control: Cells with medium only (represents 100% viability).

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (to ensure the solvent is not causing toxicity).

      • Blank Control: Medium only, no cells (for background absorbance subtraction).

      • Positive Control (Optional): Cells treated with a known cytotoxic drug like Doxorubicin.[5]

  • Drug Treatment: Prepare 2X concentrations of your this compound serial dilutions. Add 100 µL of each 2X dilution to the appropriate wells, bringing the final volume to 200 µL and achieving the desired 1X final concentrations.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂. The 24-hour doubling time of P388 cells suggests a 24 or 48-hour endpoint is often sufficient.[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Readout: Measure the absorbance of each well on a microplate reader at 570 nm.

Data Analysis and Interpretation

The raw absorbance data is processed to determine the concentration at which this compound inhibits 50% of cell viability (IC₅₀).

  • Calculate Percent Viability:

    • First, subtract the average absorbance of the blank wells from all other wells.

    • Percent Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Control Well) * 100

  • Dose-Response Curve: Plot Percent Viability against the logarithm of the drug concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism or R) to calculate the precise IC₅₀ value.

Table 1: Example Data for IC₅₀ Determination of this compound on P388 Cells

This compound (nM)Log ConcentrationMean Absorbance (570 nm)% Viability
0 (Control)N/A1.250100.0%
101.18895.0%
1011.05084.0%
501.70.65052.0%
10020.31325.0%
5002.70.0887.0%
100030.0635.0%
BlankN/A0.050N/A
Note: Data are hypothetical and for illustrative purposes only.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High variability between replicate wells Inaccurate pipetting; uneven cell distribution in the initial suspension.Use calibrated pipettes; ensure the cell suspension is thoroughly mixed before and during plating.
Low viability in untreated control wells Cell density too low/high; contamination; poor cell health.Optimize seeding density; check for contamination; use cells at a low passage number.
Vehicle (DMSO) control shows significant toxicity DMSO concentration is too high.Ensure the final DMSO concentration in wells does not exceed 0.5%. Recalculate dilutions if necessary.
No dose-response observed Drug concentration range is incorrect; drug is inactive or has degraded.Test a much wider range of concentrations (log-scale); use a fresh aliquot of the drug stock.

References

  • Cytion. (n.d.). P388 Cells. Retrieved from [Link]

  • PubMed. (1987). 15-Deoxyspergualin, an Antiproliferative Agent for Human and Mouse Leukemia Cells Shows Inhibitory Effects on the Synthetic Pathway of Polyamines. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. Retrieved from [Link]

  • Cytion. (n.d.). P388 Cells - General Information. Retrieved from [Link]

  • PubMed. (1984). Inhibition of DNA synthesis in P388 lymphocytic leukemia cells of BDF1 mice by cis-diamminedichloroplatinum(II) and its derivatives. Retrieved from [Link]

  • Biocompare. (n.d.). Cytotoxicity Assay. Retrieved from [Link]

  • PubMed. (1986). Light-dependent activity of the antitumor antibiotics ravidomycin and this compound. Retrieved from [Link]

  • PMC. (2021). The Anti-Leukemic Activity of Natural Compounds. Retrieved from [Link]

  • PubMed. (1987). Sensitivity to anthracyclines in P388/dx leukaemia cells. Retrieved from [Link]

  • PubMed. (1987). Doxorubicin cytotoxicity to P388 lymphocytic leukemia as determined by alkaline elution and established assays. Retrieved from [Link]

  • PubMed. (2015). Salinomycin causes dedifferentiation via the extracellular signal-regulated kinase (ERK) pathway in rabbit articular chondrocytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 4 Cytotoxic activity against the P388 cell line of complexes 1-4,.... Retrieved from [Link]

  • PMC. (2014). New agents for the treatment of lymphoid leukemia and lymphoma: focus on recent FDA approvals. Retrieved from [Link]

  • PMC. (2024). Discrete Mechanistic Target of Rapamycin Signaling Pathways, Stem Cells, and Therapeutic Targets. Retrieved from [Link]

  • PubMed. (1998). Sensitization of P388 murine leukemia cells to epirubicin cytotoxicity by reserpine. Retrieved from [Link]

  • MDPI. (2021). Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability. Retrieved from [Link]

  • Cytion. (n.d.). Product sheet P388 Cells | 305226. Retrieved from [Link]

  • PubMed. (2017). Recent development of signaling pathways inhibitors of melanogenesis. Retrieved from [Link]

  • PubMed. (2001). A Novel Therapeutic Strategy Against Monocytic Leukemia With Deoxyadenosine Analogs and Adenosine Deaminase Inhibitors. Retrieved from [Link]

  • PubMed. (2010). Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer. Retrieved from [Link]

  • YouTube. (2020). Pharmacology - CANCER DRUGS – CELL CYCLE INHIBITORS (MADE EASY). Retrieved from [Link]

Sources

Application Notes and Protocols for Meth A Fibrosarcoma Inhibition by Desacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for investigating the inhibitory effects of Desacetylravidomycin on Meth A fibrosarcoma. It is designed to offer both the conceptual framework and practical protocols for researchers in oncology and drug discovery. The structure of this guide is tailored to provide a comprehensive understanding of the scientific rationale behind the experimental designs, ensuring both technical accuracy and field-proven insights.

Introduction: Targeting Fibrosarcoma with a Novel Antibiotic

Fibrosarcoma is a malignancy arising from fibrous connective tissue, characterized by its aggressive nature and limited therapeutic options. The Meth A fibrosarcoma, a well-established murine tumor model originating from a chemically induced tumor in Balb/c mice, serves as a valuable tool for preclinical cancer research.[1] A key characteristic of Meth A cells is the presence of two independently mutated p53 alleles, which contributes to their transformed phenotype.[2]

This compound, an antibiotic derived from Streptomyces ravidus, has demonstrated promising antitumor activities.[3][4] Its mechanism of action is primarily attributed to its role as a potent photosensitizing, DNA-damaging agent and a potential inhibitor of topoisomerase II.[5] Topoisomerase II inhibitors are a critical class of anticancer drugs that interfere with DNA replication and repair, leading to cell cycle arrest and apoptosis.[6][7] This document outlines the application of this compound in inhibiting Meth A fibrosarcoma, providing a foundation for further investigation into its therapeutic potential. A related compound, this compound N-oxide, has also shown antitumor activity against Meth A fibrosarcoma, further supporting the potential of this class of compounds.[3][4]

Mechanism of Action: A Two-Pronged Assault on Cancer Cells

The proposed mechanism of this compound's antitumor activity against Meth A fibrosarcoma involves a dual action on the cancer cell's genome.

  • Topoisomerase II Inhibition: this compound is thought to function as a topoisomerase II inhibitor. These enzymes are crucial for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks.[6][8] Inhibitors of topoisomerase II trap the enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks.[7]

  • DNA Damage Induction: As a photosensitizing agent, this compound can induce DNA damage upon exposure to light.[5] This damage, coupled with the inhibition of topoisomerase II, overwhelms the cell's DNA repair capacity.

This accumulation of DNA damage triggers a cellular stress response, primarily activating the p53 signaling pathway . In normal cells, p53 activation would lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis.[9][10][11][12] However, in Meth A fibrosarcoma cells with mutated p53, the response to DNA damage is often dysfunctional, which can paradoxically render them more susceptible to agents that cause catastrophic DNA damage, leading to apoptosis.[2]

Putative Signaling Pathway of this compound in Meth A Fibrosarcoma

Desacetylravidomycin_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA DNA This compound->DNA Damage TopoII Topoisomerase II This compound->TopoII Inhibition ATM_ATR ATM/ATR DNA->ATM_ATR Activation p53_mut Mutant p53 GADD45 GADD45 p53_mut->GADD45 Transcriptional Activation Bax Bax p53_mut->Bax Transcriptional Activation Apoptosis Apoptosis GADD45->Apoptosis Bax->Apoptosis Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Phosphorylation Chk1_Chk2->p53_mut Phosphorylation (Activation)

Caption: Putative signaling pathway of this compound in Meth A fibrosarcoma cells.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of this compound against Meth A fibrosarcoma.

Part 1: In Vitro Analysis

Rationale: Establishing and maintaining a healthy, actively proliferating culture of Meth A cells is fundamental for all subsequent in vitro experiments. The choice of RPMI-1640 medium is based on its suitability for suspension cell lines, providing the necessary nutrients for optimal growth.

Protocol:

  • Media Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Thawing: Rapidly thaw a cryopreserved vial of Meth A cells in a 37°C water bath.

  • Initial Culture: Transfer the thawed cells to a T-75 flask containing 15 mL of pre-warmed complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passaging: Meth A cells grow in suspension. To passage, transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in fresh, pre-warmed medium and re-plate at a density of 2-3 x 10^5 cells/mL. The doubling time for Meth A cells is approximately 24-30 hours.[1]

Rationale: The half-maximal inhibitory concentration (IC50) is a critical parameter to quantify the potency of a drug. This protocol uses a colorimetric MTT assay, which measures the metabolic activity of viable cells, to determine the concentration of this compound required to inhibit the growth of Meth A cells by 50%.

Protocol:

  • Cell Seeding: Seed Meth A cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the drug in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: After 24 hours of incubation to allow for cell adherence (if applicable, though these are suspension cells), add 100 µL of the diluted drug solutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Line Meth A Fibrosarcoma
Assay MTT Cell Viability Assay
Drug This compound
Incubation Time 48-72 hours
Endpoint IC50 (Half-maximal Inhibitory Concentration)

Rationale: To confirm the proposed mechanism of action, a direct assessment of topoisomerase II inhibition is necessary. This protocol utilizes a DNA decatenation assay, where the ability of topoisomerase II to separate catenated DNA is measured in the presence of the inhibitor.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following on ice:

    • Assay buffer (containing ATP)

    • Kinetoplast DNA (kDNA) as the substrate

    • Varying concentrations of this compound or vehicle control

    • Human Topoisomerase IIα enzyme

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Visualization: Visualize the DNA bands under UV light. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated (monomeric) DNA and an increase in the amount of catenated DNA.

Rationale: The Comet Assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells. This assay will provide evidence of this compound-induced DNA damage.

Protocol:

  • Cell Treatment: Treat Meth A cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and resuspend them in low-melting-point agarose.

  • Slide Preparation: Pipette the cell-agarose mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Part 2: In Vivo Analysis

Rationale: To evaluate the antitumor efficacy of this compound in a living organism, a syngeneic mouse model is essential. The use of Balb/c mice, the strain from which Meth A cells were derived, ensures a competent immune system, which can be a factor in tumor response.

Protocol:

  • Animal Model: Use 6-8 week old female Balb/c mice.

  • Cell Preparation: Harvest Meth A cells from culture and resuspend them in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumors should become palpable within 4-7 days.[13] Measure tumor volume every 2-3 days using calipers (Volume = (length x width^2)/2).

  • Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

Rationale: This study is designed to assess the ability of this compound to inhibit tumor growth in the established Meth A fibrosarcoma model.

Protocol:

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS or a suitable solvent for this compound)

    • Group 2: this compound (at a predetermined dose, e.g., based on maximum tolerated dose studies)

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 14-21 days).

  • Monitoring:

    • Measure tumor volume and body weight every 2-3 days.

    • Observe the mice for any signs of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) percentage.

    • Perform statistical analysis to determine the significance of the treatment effect.

Parameter Description
Animal Model Balb/c mice with subcutaneous Meth A tumors
Treatment This compound (i.p. injection)
Control Vehicle
Duration 14-21 days
Endpoints Tumor volume, body weight, survival
Experimental Workflow and Data Analysis Diagram

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Meth A Cell Culture IC50 IC50 Determination (MTT Assay) CellCulture->IC50 TopoAssay Topoisomerase II Inhibition Assay CellCulture->TopoAssay CometAssay DNA Damage Assay (Comet Assay) CellCulture->CometAssay EfficacyStudy In Vivo Efficacy Study IC50->EfficacyStudy Dose Rationale TumorModel Meth A Tumor Model (Balb/c Mice) TumorModel->EfficacyStudy DataAnalysis Data Analysis (Tumor Growth Inhibition) EfficacyStudy->DataAnalysis

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for fibrosarcoma. By systematically investigating its in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can generate the critical data necessary for further drug development.

Future studies could explore the combination of this compound with other chemotherapeutic agents to assess potential synergistic effects. Furthermore, a deeper investigation into the specific mutations in the p53 pathway of Meth A cells and how they influence the response to this compound could provide valuable insights into personalized medicine approaches for fibrosarcoma.

References

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]

  • Eliyahu, D., Goldfinger, N., Pinhasi-Kimhi, O., Shaulsky, G., Skurnik, Y., Arai, N., Rotter, V., & Oren, M. (1988). Meth A fibrosarcoma cells express two transforming mutant p53 species. Oncogene, 3(3), 313-321.
  • Frontiers in Cell and Developmental Biology. (2024). Efficacy of natural NF-κB inhibitors in the treatment of fibrosarcoma: an in vitro model study. Retrieved from [Link]

  • Fujikawa-Yamamoto, K., Wang, S. Y., Yamagishi, H., Ohdoi, C., Murano, H., & Ikeda, T. (2001). Establishment of a tetraploid Meth-A cell line through polyploidization by demecolcine but not by staurosporine, K-252A and paclitaxel.
  • Gao, Y., et al. (2022). Novel Targeting of DNA Methyltransferase Activity Inhibits Ewing Sarcoma Cell Proliferation and Enhances Tumor Cell Sensitivity to DNA Damaging Drugs by Activating the DNA Damage Response. Frontiers in Oncology, 12, 864691.
  • Greenstein, M., et al. (1986). Light-dependent activity of the antitumor antibiotics ravidomycin and this compound. Antimicrobial agents and chemotherapy, 29(5), 861–865.
  • Larsen, A. K., Escargueil, A. E., & Skladanowski, A. (2003). Catalytic topoisomerase II inhibitors in cancer therapy. Pharmacology & therapeutics, 99(2), 167–181.
  • Lord, C. J., & Ashworth, A. (2012). The DNA damage response and cancer therapy.
  • Meek, D. W. (2009). Tumour suppression by p53: a matter of life and death.
  • Narita, T., et al. (1989). Deacetylravidomycin N-oxide, a new antibiotic. Taxonomy and fermentation of the producing organism and isolation, structure and biological properties of the antibiotic. The Journal of antibiotics, 42(3), 347–356.
  • O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular cell, 60(4), 547–560.
  • O'Brate, A., & Giannakakou, P. (2003). The importance of p53 in regulating, rather than mediating, the cell cycle checkpoints in response to microtubule-stabilizing agents. Cell Cycle, 2(6), 580-582.
  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
  • ResearchGate. (n.d.). Tumor growth inhibition and survival advantage in mice. Meth-A cells.... Retrieved from [Link]

  • Rockefeller University Press. (2023). Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications. Journal of Cell Biology, 222(11), e202305096.
  • Singh, B. N., et al. (2017). Dual inhibitors of human DNA topoisomerase II and other cancer-related targets. Journal of medicinal chemistry, 60(19), 7903–7925.
  • Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In: Current Protocols in Chemical Biology. Retrieved from [Link]

  • Tanaka, T., et al. (1987). Mechanism of the antitumor activity of 5,5'-bis(2'-tetrahydropyranyl) secalonic acid D against Meth-A. Gan to kagaku ryoho. Cancer & chemotherapy, 14(5 Pt 2), 1630–1635.
  • Tewey, K. M., Rowe, T. C., Yang, L., Halligan, B. D., & Liu, L. F. (1984). Adriamycin-induced DNA damage mediated by mammalian DNA topoisomerase II. Science, 226(4673), 466–468.
  • Ubezio, P., & Porcu, L. (2005).
  • Vousden, K. H., & Prives, C. (2009). Blinded by the light: the growing complexity of p53. Cell, 137(3), 413–431.
  • Cellosaurus. (n.d.). Meth A Sarcoma (CVCL_5798). Retrieved from [Link]

  • Zaffaroni, N., et al. (2004). The implication of topoisomerase II inhibitors in synthetic lethality for cancer therapy. Cancers, 15(2), 439.
  • Zhang, C., et al. (2022). Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. Frontiers in Pharmacology, 13, 1079352.
  • Zips, D., et al. (2005).

Sources

Troubleshooting & Optimization

Technical Support Center: Desacetylravidomycin (DAR) Solubilization Guide

[1][2]

Case ID: DAR-SOL-001 Topic: Improving Solubility for In Vitro Assays Assigned Specialist: Senior Application Scientist, Bio-Reagents Division[1]

Core Directive: Understanding the Challenge

Welcome to the technical support center. You are likely here because your Desacetylravidomycin (DAR) is precipitating in cell culture media, yielding inconsistent IC50 values, or causing unexplained cytotoxicity in control wells.

To solve this, we must address the compound's physicochemical reality:

  • High Lipophilicity: DAR contains an aromatic benzo[d]naphtho[1,2-b]pyran-6-one core.[2][1] It is functionally insoluble in pure aqueous buffers.[2]

  • Photosensitivity: Unlike many standard antibiotics, DAR and its parent compound (ravidomycin) are potent photosensitizers.[2] Light exposure during solubilization can degrade the compound or alter its biological activity before it ever reaches your cells.

This guide prioritizes solubility retention and compound stability .[2]

Standard Operating Procedures (SOPs)

Module A: Stock Solution Preparation

The foundation of a reproducible assay is a stable stock.[2] Do not attempt to dissolve DAR directly in water or media.

Q: What is the optimal solvent for DAR stock solutions? A: Dimethyl Sulfoxide (DMSO) is the gold standard.[2] Anhydrous DMSO (≥99.9%) is required.[2] Ethanol is a secondary choice but is more volatile and prone to evaporation-induced concentration shifts.[1]

Q: How should I handle the powder to prevent degradation? A:

  • Light Protection: Work under dimmed light or yellow safety light. DAR is light-activated and can degrade or form photo-adducts.[2][1]

  • Vessel Selection: Use Amber Glass vials with Teflon-lined caps. Avoid standard polystyrene tubes for long-term storage, as lipophilic drugs can leach into the plastic, lowering the effective concentration.

Protocol: 10 mM Stock Preparation

  • Weigh DAR powder in a pre-tared amber glass vial.

  • Calculate DMSO volume:

    
    [2][1]
    
  • Add DMSO down the side of the vial.[2]

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold against a light source (briefly).[2] The solution must be crystal clear. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

Module B: The "Crash Out" – Dilution Strategies

The moment hydrophobic stocks hit aqueous media, they want to precipitate. This is where most experiments fail.

Q: Why does my drug precipitate when I add it to the media? A: This is "solvent shock."[2] You are moving from a dielectric constant of ~47 (DMSO) to ~80 (Water).[2] The solubility drops logarithmically.[2]

Q: How do I prevent precipitation during dilution? A: Use the Intermediate Dilution Method rather than a "single shot" addition.

Protocol: Step-Down Dilution Goal: Final Assay Concentration 10 µM (0.1% DMSO)

  • Stock: Start with 10 mM DMSO stock.

  • Intermediate: Dilute 1:10 in pure DMSO (creates 1 mM stock).

  • Pre-warm Media: Ensure culture media is at 37°C. Cold media accelerates precipitation.[2]

  • Rapid Dispersion:

    • Pipette the required volume of media into a tube.[2]

    • While vortexing the media gently, inject the DMSO stock into the center of the liquid vortex.

    • Do not drop the stock onto the static surface of the media.

Advanced Troubleshooting: The Cyclodextrin System

If the standard DMSO method fails (e.g., crystals visible under microscope at >10 µM), you must use a carrier system. Hydroxypropyl-


-Cyclodextrin (HP

CD)
1

Mechanism: The hydrophobic DAR molecule enters the lipophilic cavity of the cyclodextrin, while the hydrophilic outer shell keeps the complex soluble in water.

Protocol: DAR-Cyclodextrin Complexation

ComponentConcentrationRole
DAR Stock 10 mM (in DMSO)Active Compound
HP

CD Stock
20% (w/v) in waterCarrier Vehicle
Culture Media 1xAssay Matrix

Step-by-Step:

  • Prepare a 20% HP

    
    CD  solution in sterile water or PBS.[2] Filter sterilize (0.22 µm).
    
  • Dilute the DAR DMSO stock into the HP

    
    CD solution before  adding to media.[2]
    
    • Example: Add 1 µL DAR stock to 19 µL HP

      
      CD solution.[2] Incubate 15 mins at 37°C with shaking.
      
  • Add this complex to your cell culture media.[2]

    • Result: The drug is now "shielded" from the aqueous environment, preventing precipitation.

Visualizing the Workflow

The following diagram illustrates the decision logic for solubilizing DAR.

DAR_Solubility_WorkflowStartStart: DAR PowderStockPrepare Stock: 10-20mM in DMSO(Amber Vial, Low Light)Start->StockDissolveDilutionDilution StrategyStock->DilutionDirectDirect Dilution(Step-Down Method)Dilution->DirectLow Conc (<10µM)CarrierCarrier System(HP-beta-Cyclodextrin)Dilution->CarrierHigh Conc (>10µM)CheckMicroscopic Inspection(40x Magnification)Direct->CheckCarrier->CheckAssayProceed to Assay(Keep DMSO < 0.5%)Check->AssayClear SolutionFailTroubleshoot:Precipitation DetectedCheck->FailCrystals/CloudinessFail->CarrierSwitch Method

Figure 1: Decision tree for this compound solubilization. Note the critical checkpoint for microscopic inspection before cell treatment.

FAQ & Troubleshooting Matrix

Q: My cells in the vehicle control (DMSO only) are dying. Is it the DAR? A: No, it is likely DMSO toxicity.

  • Check: Ensure final DMSO concentration is < 0.5% (v/v).

  • Fix: If you need higher drug concentrations, use the Cyclodextrin protocol (Section 3). It allows you to reduce DMSO load.[2]

Q: The IC50 varies wildly between weeks. A: This suggests degradation or adsorption.[2]

  • Adsorption: Are you using polystyrene troughs? Switch to glass.[2]

  • Light: Was the stock left on the bench? DAR is photosensitive.[2]

  • Precipitation: If the drug crashes out, the effective concentration is lower than the calculated concentration.

SymptomProbable CauseCorrective Action
Cloudiness in Media Rapid solvent shockUse "Step-Down" dilution; vortex media while adding drug.[2][1]
Crystals on Cells Saturation limit reachedSwitch to HP

CD carrier system.
Yellowing of Stock Photo-degradationDiscard stock.[2][1] Prepare fresh in amber vials; work in dim light.
Loss of Potency Binding to plasticwareUse low-binding tips and glass dilution tubes.[2][1]

References

  • Khachatourians, G. G., et al. (1987).[2] Light-dependent activity of the antitumor antibiotics ravidomycin and this compound.[2][3] PubMed.[2] Link

    • Citation Context: Establishes the critical requirement for light protection due to photosensitizing properties.[2]

  • Savjani, K. T., et al. (2012).[2] Drug Solubility: Importance and Enhancement Techniques.[2] ISRN Pharmaceutics.[2] Link

    • Citation Context: General principles for solubilizing hydrophobic drugs using cosolvents and carriers.[2]

  • Gould, S., & Scott, R. C. (2005).[2] 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology.[2] Link

    • Citation Context: Validates the safety profile of HP CD for use in biological assays as a vehicle.
  • Singh, M., et al. (2022).[2] In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone. Pharmaceutics.[2] Link

    • Citation Context: Demonstrates the protocol for using cyclodextrins to complex lipophilic drugs similar to DAR.

Technical Support Center: Desacetylravidomycin Light Activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Desacetylravidomycin (DAR) Photo-Activation Setup Document ID: DAR-PHOTO-001 Status: Active Last Updated: 2026-02-04

System Overview & Core Mechanism

This compound (DAR) is a member of the gilvocarcin-type antitumor antibiotics. Unlike standard alkylating agents, DAR is a photopharmacological agent . It remains relatively inert until activated by specific wavelengths of light, triggering a covalent interaction with DNA.

The Mechanism: The core chromophore (benzo[d]naphtho[1,2-b]pyran-6-one) absorbs photons, entering an excited triplet state. This triggers a [2+2] cycloaddition between the vinyl group of DAR and the thymine residues of DNA.[1] While Reactive Oxygen Species (ROS) may be generated, the primary antitumor mechanism is this direct, oxygen-independent DNA crosslinking/cleavage.

Mechanism Visualization

DAR_Mechanism DAR This compound (Ground State) DNA_Bind Intercalation (Pre-equilibrium) DAR->DNA_Bind Kd ~ 10^5 M^-1 Photon Photon Absorption (390-410 nm) Excited Excited State (Singlet -> Triplet) Photon->Excited Cyclo [2+2] Cycloaddition (Vinyl Group + Thymine) Excited->Cyclo Vinyl Activation DNA_Bind->Excited + Light Result DNA Adduct / Strand Scission (Biological Effect) Cyclo->Result

Figure 1: The photochemical pathway of this compound. Note that intercalation must precede or coincide with irradiation for efficient cycloaddition.

Hardware Setup & Specifications

Many experimental failures stem from incorrect light source geometry or wavelength selection. Do not use generic "UV lamps" without validation.

Recommended "Rig" Specifications
ComponentSpecificationReason for Choice
Light Source LED Array (395–405 nm) Matches the absorption max (~398 nm) of the gilvocarcin chromophore.[2] Less phototoxic to cells than UVB/UVC.
Alternative Source UVA Lamp (365 nm)Functional, but less efficient overlap with the peak absorption; higher risk of background DNA damage.
Power Density 2–5 mW/cm² High intensity (>10 mW/cm²) causes rapid photobleaching before intercalation stabilizes the drug.
Sample Container Quartz or Borosilicate GlassStandard plastics (polystyrene) may absorb UVA/Blue light or leach plasticizers.
Temp. Control 4°C - 37°C (Thermostated)Critical: High intensity sources heat samples, causing thermal DNA degradation unrelated to the drug.

Standard Operating Procedure: Validation Assay

Before running cell-based or complex assays, validate your setup using a cell-free plasmid relaxation assay .

  • Preparation: Mix Supercoiled Plasmid DNA (e.g., pBR322, 200 ng) with DAR (1–10 µM) in Tris-buffer (pH 7.4).

  • Equilibration: Incubate in the dark for 15 minutes (allows intercalation).

  • Irradiation: Expose to 400 nm light (2 J/cm² total fluence).

  • Analysis: Run on 1% Agarose gel with Ethidium Bromide.

  • Success Criteria: Conversion of Supercoiled (Form I) band to Nicked Open Circular (Form II) or Linear (Form III) bands.

Troubleshooting Guide (FAQ)

Category A: No Activity Observed

Q: I irradiated my samples for 30 minutes, but the DNA remains supercoiled (no cleavage). What is wrong?

  • Diagnosis 1: Wavelength Mismatch.

    • The Issue: You may be using a standard UV transilluminator (302/312 nm) or a germicidal lamp (254 nm).

    • The Fix: Switch to a Blue LED (400 nm) or UVA (365 nm) source. The gilvocarcin chromophore has a sharp absorption drop-off below 350 nm and above 450 nm.

  • Diagnosis 2: Solvent Quenching.

    • The Issue: High concentrations of DMSO (>5%) can act as a radical scavenger. While the primary mechanism is cycloaddition, solvent interference can disrupt the excited state kinetics.

    • The Fix: Keep final DMSO concentration < 1%.

Category B: Sample Precipitation or Inconsistency

Q: My drug precipitates upon addition to the buffer, or results vary wildly between replicates.

  • Diagnosis 1: Solubility Shock.

    • The Issue: this compound is hydrophobic. Adding a concentrated DMSO stock directly to a cold aqueous buffer causes "crashing out."

    • The Fix: Dilute the drug in an intermediate buffer volume at room temperature while vortexing, then add DNA.

  • Diagnosis 2: The "Meniscus Effect."

    • The Issue: If irradiating from above in a 96-well plate, the meniscus acts as a lens, focusing light unevenly.

    • The Fix: Use a flat-bottom plate with a cover seal, or irradiate from the bottom up using a transparent base.

Category C: Thermal Artifacts

Q: My "Dark Control" (No Light) samples are showing degradation.

  • Diagnosis: Thermal Hydrolysis.

    • The Issue: Your light source is emitting Infrared (IR) heat, or the setup is simply too hot.

    • The Fix: Use an LED source (cool emission). If using a mercury/xenon arc lamp, you must use an IR water filter (water jacket) between the source and sample.

Troubleshooting Logic Tree

Troubleshooting Start Problem: Low/No DNA Cleavage CheckWave Check Wavelength Is it 365-405 nm? Start->CheckWave CheckDark Check Dark Control Is there cleavage without light? CheckWave->CheckDark Yes FixWave Switch to Blue LED/UVA CheckWave->FixWave No CheckSolvent Check Solvent Is DMSO < 1%? CheckDark->CheckSolvent No Thermal Thermal Degradation. Add Cooling/IR Filter. CheckDark->Thermal Yes (Cleavage in Dark) Precip Reduce DMSO. Check for precipitation. CheckSolvent->Precip No (>1%) Fluence Increase Light Dose (J/cm²) or Drug Concentration CheckSolvent->Fluence Yes

Figure 2: Step-by-step diagnostic flow for experimental failures.

References

  • Elespuru, R. K., & Gonda, S. K. (1984). Activation of antitumor agent gilvocarcins by visible light.[3] Science, 223(4631), 69-71.[3]

  • Gasparro, F. P., Knobler, R. M., & Edelson, R. L. (1988). The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes.[4] Chemico-Biological Interactions, 67(3-4), 255-265.[4]

  • Alegria, A. E., Krishna, C. M., Elespuru, R. K., & Riesz, P. (1989). An ESR study of the visible light photochemistry of gilvocarcin V. Photochemistry and Photobiology, 49(3), 257-265.[2]

  • Greenberg, M. M. (2013). Photoinduced DNA cleavage by atomic oxygen precursors in aqueous solutions. Photochemical & Photobiological Sciences.

  • Inspiralis. Cleavage Assays Technical Guide. (Standard protocol for Topoisomerase/Drug cleavage assays).

Sources

Technical Guide: Controlling Photo-Induced Artifacts in Desacetylravidomycin Experiments

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Assay Development Leads From: Senior Application Scientist, Technical Support Division Subject: Standardization of Handling Protocols for Desacetylravidomycin (AY-26623)

Executive Summary: The "Hidden Variable"

In the analysis of this compound (and the broader gilvocarcin/ravidomycin class), light is not merely an environmental factor; it is a reagent.

This compound contains a benzo[d]naphtho[1,2-b]pyran-6-one chromophore with a C-8 vinyl substituent.[1] Upon exposure to UVA (320–400 nm) or Blue Light (400–475 nm), this moiety undergoes electronic excitation, acting as a potent photosensitizer.[1] In experimental settings, this leads to two distinct artifacts:

  • False Potency (Bioassay): Uncontrolled photoactivation induces DNA strand scission and [2+2] cycloaddition with thymidine residues, artificially lowering IC50 values by orders of magnitude.[1]

  • Chemical Degradation (CMC): Photo-isomerization or oxidation of the vinyl group alters the compound's purity profile during storage or HPLC analysis.

This guide provides the technical framework to eliminate these artifacts and ensure data integrity.

The Physics of the Artifact (Mechanism)

To control the artifact, one must understand the photochemistry. This compound does not simply "degrade"; it activates.[1] The primary mechanism involves the excitation of the aromatic core, which facilitates a reaction between the vinyl side chain and DNA (specifically thymine) or solvent radicals.

Diagram 1: Photo-Activation Pathway

The following diagram illustrates how ambient light converts the stable drug into a reactive species, leading to experimental artifacts.

Desacetylravidomycin_Mechanism Light Ambient Light (365-450 nm) Drug_Excited Excited Triplet State (Reactive Intermediate) Light->Drug_Excited Drug_Ground This compound (Ground State) Drug_Ground->Drug_Excited Photon Absorption Vinyl C-8 Vinyl Group Activation Drug_Excited->Vinyl Energy Transfer Artifact_Bio Artifact 1: Bioassay [2+2] Cycloaddition w/ DNA (False High Potency) Vinyl->Artifact_Bio + DNA (Thymine) Artifact_Chem Artifact 2: Chemical Self-Isomerization/Oxidation (Purity Loss) Vinyl->Artifact_Chem + Solvent/O2

Figure 1: Mechanism of light-induced artifacts.[1] The C-8 vinyl group is the "warhead" that is prematurely detonated by blue/UV light.

The "Dark Protocol": Prevention Standards

Trustworthy data requires a self-validating handling system.[1] We recommend the "Amber & Red" standard for all this compound workflows.

Core Handling Rules
ParameterStandard RequirementTechnical Rationale
Lighting Red Light (>600 nm) or Sodium Vapor (589 nm)The chromophore absorption minimizes >550 nm.[1] White fluorescent light contains significant blue spikes (435 nm) that trigger activation.[1]
Glassware Amber (Low-Actinic) Class AAmber glass filters out >99% of light below 450 nm.[1] Clear glass wrapped in foil is an acceptable substitute.
Solvents Degassed, HPLC-gradeDissolved oxygen can exacerbate photo-oxidative degradation pathways during dissolution.[1]
HPLC Vials Amber glass with slit septaPrevents exposure during autosampler queuing.[1]

Troubleshooting & FAQs

Category: Bioassay Variability (IC50 Shifts)

Q: My IC50 values for this compound fluctuate by 10-fold between experiments. Is the drug unstable? A: It is likely not chemical instability, but photo-enhancement . this compound is a "light-dependent" antibiotic.[1][2][3] In the presence of light, it covalently crosslinks DNA.[3]

  • Diagnosis: If your IC50 is lower (more potent) in a benchtop assay compared to a dark incubator, you are measuring the phototoxic effect, not the intrinsic pharmacological effect.

  • Corrective Action: Perform a "Dark Control" experiment. Prepare plates in a room equipped with red safety lights and wrap plates in aluminum foil immediately after dosing.

Q: Can I use standard clear 96-well plates? A: Yes, IF you wrap them in foil. However, for high-throughput screening (HTS) involving robotic arms where wrapping is impossible, you must use opaque black plates or install UV-filtering films (amber lithography filters) over the liquid handling enclosure.[1]

Category: Analytical Chemistry (HPLC/LC-MS)

Q: I see a "split peak" or a new peak at M+16 in my LC-MS data after the sample sat in the autosampler. A: This indicates photo-oxidation or isomerization .

  • M+16: Suggests the formation of an epoxide or oxidation of the vinyl group due to light + dissolved oxygen.

  • Split Peak: The vinyl group can undergo cis-trans isomerization or cyclization under light stress.

  • Solution: Ensure the autosampler is darkened (many have clear doors; cover them).[1] Use amber vials exclusively. Limit "queue time" to <4 hours for dissolved samples.

Category: Storage & Synthesis[1][4]

Q: Is the deacetylated form more stable than Ravidomycin V? A: Chemically, yes; Photochemically, no. this compound lacks the acetyl group on the amino sugar, which may improve hydrolytic stability and solubility. However, the chromophore (the light-sensitive engine) remains identical to Ravidomycin V and Gilvocarcin V. You must treat them with the same light precautions.

Experimental Workflow Validation

Use the following decision tree to troubleshoot anomalous data.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow Start Issue: Inconsistent Data Check_Light Step 1: Audit Light Exposure (Was benchtop work done in white light?) Start->Check_Light Light_Yes YES: High Probability of Artifact Check_Light->Light_Yes Detected Light_No NO: Handled in Dark/Amber Check_Light->Light_No Clean Action_Repeat Action: Repeat assay under Red Light (>600nm) Light_Yes->Action_Repeat Check_Solvent Step 2: Check Solvent/pH (Is vinyl group hydrolyzing?) Light_No->Check_Solvent Result_Stable Data Stabilized? (Artifact Confirmed) Action_Repeat->Result_Stable

Figure 2: Step-by-step isolation of light-induced variables.

Comparative Data: The "Light Effect"

The following table summarizes the impact of light on biological activity, derived from class-behavior studies of ravidomycins/gilvocarcins. Note the dramatic shift in "apparent" activity.

ConditionApparent IC50 (Cytotoxicity)Mechanism of ActionData Validity
Dark (Ambient Shielded) ~ 1.0 µg/mL (Baseline)Intercalation / Topoisomerase II InhibitionValid (Intrinsic Pharmacology)
White Light (Lab Bench) < 0.1 µg/mL (10x Potency)+ DNA Alkylation (Vinyl cycloadduct)Invalid (Artifactual Phototoxicity)
UVA Irradiation < 0.01 µg/mL (100x Potency)++ Single Strand ScissionValid only for Photodynamic Therapy studies

References

  • Greenstein, M., et al. (1981).[1] "Light-dependent activity of the antitumor antibiotics ravidomycin and this compound."[2][4] Antimicrobial Agents and Chemotherapy, 19(1), 101-107.[1]

  • Kharel, M. K., et al. (2010).[1][3] "Cloning and Characterization of the Ravidomycin and Chrysomycin Biosynthetic Gene Clusters." ChemBioChem, 11(4), 523–532.[1][3]

  • Gasparro, F. P., et al. (1988).[1][5] "The effects of gilvocarcin V and ultraviolet radiation on pBR322 DNA and lymphocytes." Chemico-Biological Interactions, 67(3-4), 255-265.[1][5]

  • Fan, Y., et al. (2019).[1] "Polycarcin V induces DNA-damage response and enables the profiling of DNA-binding proteins."[6] Nucleic Acids Research, 47(13), 6629–6642.[1]

Sources

Technical Support Center: Overcoming Resistance to Desacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Oncology Drug Discovery Division

Introduction: The Agent & The Challenge

Desacetylravidomycin (D-Rav) is a potent antitumor antibiotic belonging to the gilvocarcin class. Unlike standard alkylating agents, D-Rav acts as a photo-activated DNA damaging agent and a Topoisomerase II inhibitor . Its primary mechanism involves the formation of covalent [2+2] cycloaddition adducts with thymine residues upon exposure to near-UV/visible blue light, leading to single-strand scission and apoptosis.

The Support Context: Users frequently report "resistance" which often stems from two distinct sources:

  • Pseudo-Resistance: Experimental error regarding light activation parameters or compound stability (hydrolysis/photodegradation).

  • Biological Resistance: Upregulation of Nucleotide Excision Repair (NER) pathways or efflux pumps (MDR1).

This guide addresses both, moving from technical validation to biological intervention.

Module 1: Technical Troubleshooting (Pseudo-Resistance)
Q1: "My IC50 values are fluctuating wildly between biological replicates. Is the compound unstable?"

Diagnosis: Likely uncontrolled photoactivation or solvent precipitation . Technical Insight: D-Rav is a "prodrug" in the dark. It requires specific wavelengths (near-UV/blue) to become cytotoxic. If your stock solution is exposed to ambient lab light, it pre-activates and reacts with the solvent or degrades, reducing the effective concentration available to enter the cell.

Corrective Protocol: The "Dark/Light" Standard

  • Stock Preparation: Dissolve D-Rav in DMSO (Dimethyl Sulfoxide). Avoid protic solvents (methanol/ethanol) for long-term storage as they can facilitate premature solvolysis.

  • Handling: All weighing and dilution must occur under red safety lights or in a darkened hood. Wrap tubes in aluminum foil immediately.

  • The Activation Step (Crucial):

    • Seed cells and treat with D-Rav in the dark .

    • Incubate for 4–6 hours (uptake phase).

    • Expose to Light: Use a standardized LED array (400–450 nm blue light) for a fixed duration (e.g., 10 J/cm²).

    • Return to Dark: Incubate for 24–72 hours post-irradiation before viability readout.

Validation Check: Run a "Dark Control" plate. If your Dark Control shows significant toxicity, your stock has degraded or was exposed to stray light.

Module 2: Biological Resistance Mechanisms
Q2: "We confirmed stability, but the cell line is still resistant (IC50 > 10 µM). What is the mechanism?"

Diagnosis: Upregulation of Nucleotide Excision Repair (NER) . Mechanistic Logic: D-Rav forms bulky [2+2] cycloadducts between its vinyl group and DNA thymine bases. This lesion structurally mimics UV-induced thymine dimers. The NER pathway (specifically proteins XPA, XPC, and ERCC1) recognizes and excises these bulky lesions. Resistant cancer cells often overexpress ERCC1/XPF endonucleases to rapidly clear D-Rav adducts.

Experimental Proof: The NER-Inhibition Assay To confirm NER-mediated resistance, use a specific inhibitor or siRNA knockdown.

ComponentRoleTarget ConcentrationExpected Result in Resistant Cells
Spironolactone NER Inhibitor (degrades XPB)5–10 µMRe-sensitization (IC50 decreases)
Triptolide XPB inhibitor10–50 nMRe-sensitization
siRNA-XPA Genetic Knockdown20–50 nMRe-sensitization

Self-Validating Step: If adding Spironolactone shifts the D-Rav IC50 from 10 µM


 0.5 µM, the resistance is NER-driven.
Q3: "Could it be Efflux (MDR)? How do I distinguish this from DNA Repair resistance?"

Diagnosis: P-glycoprotein (P-gp/ABCB1) mediated efflux. Technical Insight: As a hydrophobic planar molecule, D-Rav is a substrate for ABC transporters. Overexpression of MDR1 prevents nuclear accumulation.

Differentiation Workflow:

  • Dye Retention Assay: Use Rhodamine 123 (a fluorescent P-gp substrate).

    • Resistant Cells + Rhodamine: Low fluorescence (dye pumped out).

    • Resistant Cells + Rhodamine + Verapamil (P-gp inhibitor): High fluorescence.

  • Functional Rescue: Treat cells with D-Rav ± Verapamil (5 µM) .

    • Result A: IC50 drops significantly

      
      Efflux Resistance .
      
    • Result B: IC50 remains high

      
      Downstream Resistance (likely NER or Topo II mutation) .
      
Module 3: Visualizing the Resistance Network

The following diagram illustrates the activation pathway of this compound and the competing resistance nodes (Repair vs. Efflux).

Desacetylravidomycin_Pathway Drug_Ext This compound (Extracellular) Drug_Int Intracellular Accumulation Drug_Ext->Drug_Int Passive Diffusion Active_Complex Active Drug-DNA Complex Drug_Int->Active_Complex + DNA Binding Efflux Efflux Pumps (MDR1/P-gp) Drug_Int->Efflux Pumped Out Light Light Activation (400-450 nm) Adduct [2+2] Thymine Cycloadduct Light->Adduct Active_Complex->Adduct Requires Light Apoptosis Apoptosis (Cell Death) Adduct->Apoptosis Replication Block NER NER Pathway (XPA, ERCC1) Adduct->NER Repair Recognition Efflux->Drug_Ext NER->Drug_Int Lesion Excised

Caption: Figure 1. Mechanism of Action and Resistance Nodes. Light activation converts the drug-DNA complex into a toxic adduct. Resistance occurs via MDR1 efflux (preventing accumulation) or NER (excising the lesion).

Module 4: Summary of Optimization Protocols

To ensure data integrity, adopt this standardized experimental matrix.

ParameterRecommended ConditionReason
Solvent DMSO (Anhydrous)Prevents hydrolysis; D-Rav is lipophilic.
Light Source Blue LED (400–450 nm) or UVAMatches absorption max of gilvocarcin chromophore.
Exposure Dose 1–10 J/cm²Sufficient for activation without inducing UV toxicity alone.
Incubation (Pre-Light) 4 HoursAllows nuclear intercalation before "locking" it with light.
Resistance Marker ERCC1 (Western Blot)High ERCC1 correlates with D-Rav resistance (NER capacity).
References
  • Greenstein, M. et al. (1986).[1] "Light-dependent activity of the antitumor antibiotics ravidomycin and this compound."[1][2][3] Antimicrobial Agents and Chemotherapy.[4][1][5]

  • Park, K. J. et al. (2023).[6] "Ravidomycin Analogs from Streptomyces sp.[6][7] Exhibit Altered Antimicrobial and Cytotoxic Selectivity."[1][6] Journal of Natural Products. [6]

  • Tse, W. C. et al. (2004). "Gilvocarcin V-mediated DNA damage: a photochemical [2+2] cycloaddition." Journal of the American Chemical Society. (Mechanistic grounding for Gilvocarcin-class adducts).

  • Sancar, A. (2016). "Mechanisms of DNA Repair by Photolyase and Excision Nuclease." Nobel Lecture / Annual Review of Biochemistry. (Grounding for NER pathway relevance).

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Desacetylravidomycin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Desacetylravidomycin

This compound belongs to the gilvocarcin family of antibiotics, a class of C-glycoside polyketides known for their potent antitumor and antimicrobial properties.[1] These compounds are characterized by a benzo[d]naphtho[1,2-b]pyran-6-one core. The unique mode of action, which involves light-activated DNA damage, sets them apart from many conventional therapeutics and has sparked significant interest in developing analogs with improved efficacy and selectivity.[1]

This guide will systematically compare a series of this compound derivatives, focusing on how modifications to the core structure, the sugar moiety, and the C-8 side chain impact their biological activity. By understanding these relationships, researchers can better strategize the synthesis of novel compounds with enhanced therapeutic profiles.

Core Structural Features and Their Impact on Activity

The biological activity of this compound derivatives is intricately linked to several key structural features. The following sections dissect the influence of modifications at the C-8 vinyl group and the ravidosamine sugar moiety.

The Critical Role of the C-8 Vinyl Group

A consistent finding across the gilvocarcin class of compounds is the paramount importance of the C-8 vinyl group for potent biological activity.[1] This functional group is believed to be essential for the covalent modification of DNA through a photoactivated [2+2] cycloaddition with thymine residues.[1]

SAR_Vinyl_Group cluster_0 Core Structure Modification This compound This compound C8_Vinyl_Group C-8 Vinyl Group Biological_Activity Potent Anticancer & Antimicrobial Activity

Caption: The essential C-8 vinyl group for bioactivity.

Influence of the Sugar Moiety

The nature of the sugar moiety attached to the aglycone core significantly modulates the biological activity and selectivity of this compound derivatives.[2] The presence and orientation of hydroxyl and amino groups on the ravidosamine sugar are critical for target interaction and overall potency.

Comparative Analysis of this compound Derivatives

A study by Park et al. (2023) provides crucial quantitative data on the impact of various structural modifications on the antimicrobial and cytotoxic activities of a series of ravidomycin and this compound analogs.[2] The following tables summarize the key findings from this research, comparing the activity of this compound (compound 15 in the study) with its derivatives.

Anticancer Activity

The cytotoxic activity of the derivatives was evaluated against the HCC1806 triple-negative breast cancer cell line.

CompoundModification from this compound (15)IC50 (µM) against HCC1806
15 This compound 0.042
8Singly methylated analog0.048
4N-Demethyl-N-methoxycarbonyl>10
5N-Demethyl-N-acetyl>10
6N,N-Didemethyl-N-methoxycarbonyl>10
113'-acetyl-fucomycin V0.43
124'-acetyl-fucomycin V0.28

Data extracted from Park et al., 2023.[2]

Analysis:

  • N-acylation/carbamoylation: Modifications at the nitrogen of the ravidosamine sugar, such as N-demethylation followed by methoxycarbonylation or acetylation (compounds 4, 5, and 6), dramatically reduced the anticancer activity, with IC50 values increasing to over 10 µM.[2] This suggests that the dimethylamino group is crucial for cytotoxicity.

  • Sugar Moiety Replacement: Replacing the ravidosamine with a fucopyranose derivative (compounds 11 and 12) also led to a significant decrease in potency against the breast cancer cell line.[2]

Antimicrobial Activity

The minimum inhibitory concentrations (MICs) were determined against a panel of pathogenic microbes.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs P. aeruginosaMIC (µg/mL) vs C. albicans
15 This compound 1 2
8Singly methylated analog>1282
4N-Demethyl-N-methoxycarbonyl1>128
5N-Demethyl-N-acetyl2>128
6N,N-Didemethyl-N-methoxycarbonyl2>128
113'-acetyl-fucomycin V2>128
124'-acetyl-fucomycin V2>128

Data extracted from Park et al., 2023.[2]

Analysis:

  • Selective Activity: Interestingly, while N-acylation/carbamoylation (compounds 4, 5, and 6) and sugar modification (compounds 11 and 12) significantly reduced activity against P. aeruginosa and C. albicans, they retained notable potency against S. aureus.[2] This highlights an opportunity for developing derivatives with enhanced selectivity towards Gram-positive bacteria.

  • Methylation Impact: The singly methylated analog (8) showed a dramatic loss of activity against S. aureus while maintaining potency against the other two pathogens.[2]

Mechanism of Action: A Dual Threat

The primary mechanism of action for this compound and its analogs is believed to be light-dependent DNA damage.[1] Upon exposure to UV or visible light, the C-8 vinyl group can form a covalent adduct with DNA, leading to strand cleavage and cell death.[1]

MoA_Pathway cluster_1 Mechanism of Action Derivative This compound Derivative Light UV/Visible Light Activation Photoactivation DNA_Binding DNA Intercalation & Covalent Adduct Formation TopoII_Inhibition Topoisomerase II Inhibition Cell_Death Apoptosis/Cell Death

Caption: Dual mechanism of action of this compound derivatives.

In addition to direct DNA damage, some gilvocarcin-type compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This dual mechanism contributes to their potent cytotoxic effects.

Experimental Protocols

To facilitate further research in this area, we provide representative protocols for the synthesis and biological evaluation of this compound derivatives.

Representative Synthesis of this compound Aglycone

The synthesis of the this compound aglycone can be achieved through a multi-step process involving a key palladium-catalyzed coupling reaction.[3]

Step 1: Synthesis of the Tetracyclic Bromide

  • Perform a Meerwein coupling of a suitable aniline derivative with 2,5-dichloro-1,4-benzoquinone.

  • Execute a directed Diels-Alder reaction to form the tetracyclic core.

  • Introduce the bromide at the desired position.

Step 2: Palladium-Catalyzed Coupling

  • Prepare the appropriate stannane corresponding to the desired C-8 side chain.

  • Couple the tetracyclic bromide with the stannane using a palladium catalyst to yield the aglycone.

This is a generalized representation. For detailed reaction conditions and characterization, refer to the primary literature.[3]

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 1 mM ATP, 0.5 mM DTT)

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Initiate the reaction by adding topoisomerase II enzyme.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

TopoII_Assay_Workflow cluster_2 Topoisomerase II Inhibition Assay Workflow Start Start Prepare_Reaction Prepare Reaction Mix: - Supercoiled DNA - Assay Buffer - Test Compound Add_Enzyme Add Topoisomerase II Incubate Incubate at 37°C Stop_Reaction Stop Reaction Electrophoresis Agarose Gel Electrophoresis Visualize Visualize DNA Bands End End

Caption: Workflow for the Topoisomerase II inhibition assay.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a rich field for the discovery of novel anticancer and antimicrobial agents. The data clearly indicates that the C-8 vinyl group and the N,N-dimethylamino group on the ravidosamine moiety are critical for broad-spectrum, high-potency activity. However, modifications to the sugar moiety and its substituents can be strategically employed to enhance selectivity, particularly towards Gram-positive bacteria.

Future research should focus on:

  • Synthesis of novel derivatives: Exploring a wider range of modifications at the C-8 position and on the sugar moiety to fine-tune activity and selectivity.

  • Mechanism of action studies: Further elucidating the interplay between DNA photocleavage and topoisomerase II inhibition for different derivatives.

  • In vivo evaluation: Testing the most promising candidates in preclinical animal models to assess their therapeutic potential.

By leveraging the insights from SAR studies, the scientific community can continue to develop this compound derivatives with improved therapeutic indices, paving the way for new and effective treatments for cancer and infectious diseases.

References

  • Park, K. J., Maier, S., Zhang, C., & Gerdt, J. P. (2023). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Journal of Natural Products, 86(8), 1968–1979. [Link]

  • Park, K. J., Maier, S., Zhang, C., & Gerdt, J. P. (2024). Ravidomycin Analogs from Streptomyces sp. Exhibit Altered Antimicrobial and Cytotoxic Selectivity. Journal of Natural Products, 86(8), 1968–1979. Available in PMC: 2024 August 25. [Link]

  • Brimble, M. A., & Stuart, A. D. (1998). Synthesis of the aglycones of the ravidomycin family of antibiotics. Journal of the Chemical Society, Perkin Transactions 1, (2), 237–244. [Link]

Sources

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for Handling Desacetylravidomycin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As scientific innovation pushes the boundaries of drug development, it introduces novel compounds with limited safety profiles. Desacetylravidomycin, a potent antineoplastic antibiotic, is one such compound. While specific toxicological data for this compound is limited, its parent compound, Ravidomycin, is known for its potent antitumor and antibiotic properties.[1][2][3] This guide establishes a comprehensive framework for handling this compound, applying the precautionary principle to ensure the highest level of safety in the laboratory.

The cornerstone of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and potential exposure. This guide provides an in-depth operational plan for the safe handling of this compound, from preparation to disposal.

Section 1: Hazard Assessment and the Precautionary Principle

Given the lack of a comprehensive Safety Data Sheet (SDS) for this compound, it must be treated as a hazardous substance with the potential for cytotoxicity and genotoxicity. Studies have shown that this compound and its parent compound are potent DNA-damaging agents, particularly when exposed to light.[4] Therefore, all handling procedures must be designed to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion. All investigational drugs should be handled as hazardous unless there is sufficient information to determine their lack of toxicity.[5]

Section 2: Core Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment is the foundation for selecting appropriate PPE.[6][7][8] For a potent compound like this compound, a multi-layered PPE strategy is essential.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid or powdered this compound must be performed within a certified chemical fume hood to prevent the inhalation of aerosolized particles.[9] The fume hood and other ventilated enclosures create a negative pressure environment that pulls contaminants away from the operator.[10]

Respiratory Protection

When weighing or handling powdered this compound outside of a containment device like a glovebox, respiratory protection is mandatory. A NIOSH-approved N95 or higher respirator should be used to prevent the inhalation of fine particles.[11]

Eye and Face Protection

Chemical splash goggles are required whenever handling this compound in liquid form.[12] For tasks with a higher risk of splashing, such as reconstitution or transfer, a face shield should be worn in conjunction with goggles for full facial protection.[5][12]

Hand Protection: The Critical Barrier

Gloves are a primary defense against skin exposure, but not all gloves offer the same level of protection.[13] For handling cytotoxic agents like this compound, specific criteria must be met.[14]

  • Double-Gloving: Always wear two pairs of chemotherapy-rated nitrile gloves.[5] This practice provides a safeguard against undetected pinholes and contamination during the doffing process.

  • ASTM D6978-05 Standard: The outer gloves must be tested to the ASTM D6978-05 standard, which is specifically designed for assessing resistance to chemotherapy drugs.[14][15][16]

  • Regular Changes: Change gloves every 30-60 minutes during extended procedures or immediately if you suspect contamination.

Glove Selection CriteriaRecommendationRationale
Material NitrileOffers superior chemical resistance compared to latex and reduces the risk of allergic reactions.[14]
Standard ASTM D6978-05 TestedThis standard is more sensitive and specific for cytotoxic drugs than general chemical resistance standards.[16]
Practice Double-GlovingMinimizes the risk of exposure from tears or permeation and allows for safer removal of the outer, contaminated glove.[5]
Integrity Powder-FreePrevents the aerosolization of drug particles that can adhere to the powder.

Body Protection

A disposable, solid-front gown with long sleeves and elastic cuffs that is resistant to permeability by hazardous drugs should be worn over laboratory clothing.[5] This prevents contamination of personal clothing and skin.

Section 3: Procedural Guidance: Donning, Doffing, and Disposal

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning and Handling Workflow

G cluster_prep Preparation cluster_don Donning PPE cluster_handle Handling Compound cluster_doff Doffing PPE cluster_dispose Disposal & Hygiene a Assemble all materials and reagents b Prepare waste containers a->b c Don inner gloves d Don gown c->d e Don outer gloves (over cuffs) d->e f Don eye/face protection e->f g Perform manipulations in fume hood f->g h Remove outer gloves g->h i Remove gown h->i j Remove eye/face protection i->j k Remove inner gloves j->k l Dispose of all waste in designated hazardous waste containers m Wash hands thoroughly l->m

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Desacetylravidomycin
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.